molecular formula C8H6Br2O2 B1348097 3,5-Dibromo-2-methoxybenzaldehyde CAS No. 61657-65-6

3,5-Dibromo-2-methoxybenzaldehyde

Cat. No.: B1348097
CAS No.: 61657-65-6
M. Wt: 293.94 g/mol
InChI Key: NJFNLMDSRHQQNR-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6Br2O2 and its molecular weight is 293.94 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFNLMDSRHQQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363469
Record name 3,5-Dibromo-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61657-65-6
Record name 3,5-Dibromo-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-2-methoxybenzaldehyde (CAS Number: 61657-65-6), a halogenated aromatic aldehyde. This document details its physicochemical properties, safety information, a plausible synthetic route with a detailed experimental protocol, and discusses its potential applications in medicinal chemistry and drug development, including its possible interaction with cellular signaling pathways.

Core Compound Properties

This compound is a disubstituted aromatic compound containing a methoxy and an aldehyde functional group attached to a benzene ring, which is further substituted with two bromine atoms. Its chemical structure makes it a valuable intermediate in organic synthesis.

Physicochemical and Spectroscopic Data
PropertyValueSource
CAS Number 61657-65-6[1][2]
Molecular Formula C₈H₆Br₂O₂[1][2]
Molecular Weight 293.94 g/mol [1][2]
IUPAC Name This compound[1]
Appearance Expected to be a solid at room temperature, similar to related brominated benzaldehydes.Inferred
Melting Point Data not available. For comparison, 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde has a melting point of 97-101 °C.
Boiling Point Data not available.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF.Inferred
Spectral Data ¹H NMR, ¹³C NMR, and ATR-IR spectra are available for this compound.[3]

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Hazard ClassGHS CodeDescription
Acute toxicity, oralH302Harmful if swallowed
Skin corrosion/irritationH315Causes skin irritation
Serious eye damage/irritationH319Causes serious eye irritation

Precautionary Statements: P261, P264, P264+P265, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.[1]

Experimental Protocols

While a specific, detailed synthesis for this compound is not extensively documented, a plausible and efficient method is the electrophilic bromination of 2-methoxybenzaldehyde (o-anisaldehyde). The methoxy group is an ortho-, para-directing group, and the aldehyde is a meta-directing group. Therefore, the bromination is expected to occur at the positions ortho and para to the methoxy group.

Synthesis of this compound

This protocol is based on established methods for the bromination of substituted benzaldehydes.[4][5]

Materials:

  • 2-methoxybenzaldehyde (o-anisaldehyde)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ice water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Apparatus for vacuum filtration

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) in DMF.

  • In a separate beaker, dissolve N-Bromosuccinimide (2.2 eq) in DMF.

  • Slowly add the NBS solution to the 2-methoxybenzaldehyde solution dropwise at room temperature over a period of 30 minutes with constant stirring.

  • Allow the reaction to stir at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water.

  • A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dissolve the crude product in dichloromethane and wash with water in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.[4]

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).

  • Collect the fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

G cluster_synthesis Synthesis cluster_purification Purification 2-methoxybenzaldehyde 2-methoxybenzaldehyde Bromination Bromination 2-methoxybenzaldehyde->Bromination NBS, DMF Bromination->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Silica Gel Hexane/EtOAc Pure Product Pure Product Column Chromatography->Pure Product

Experimental workflow for the synthesis and purification.

Applications in Drug Development and Medicinal Chemistry

Brominated aromatic compounds are important building blocks in the synthesis of pharmaceuticals. The bromine atoms can serve as handles for further chemical modifications, such as cross-coupling reactions, to build more complex molecules.[5]

While there is no direct evidence in the literature for the biological activity of this compound, other benzaldehyde derivatives have been shown to possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Potential Involvement in Signaling Pathways

The anti-inflammatory effects of some benzaldehydes have been attributed to their ability to modulate key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are crucial in the cellular response to inflammatory stimuli. It is plausible that this compound could exhibit similar activities, making it a target for further investigation in the development of novel anti-inflammatory agents.

G Inflammatory Stimulus Inflammatory Stimulus MAPK Pathway MAPK Pathway Inflammatory Stimulus->MAPK Pathway NF-kB Pathway NF-kB Pathway Inflammatory Stimulus->NF-kB Pathway Pro-inflammatory Mediators Pro-inflammatory Mediators MAPK Pathway->Pro-inflammatory Mediators NF-kB Pathway->Pro-inflammatory Mediators This compound This compound This compound->MAPK Pathway This compound->NF-kB Pathway

Potential inhibitory role in inflammatory signaling pathways.

References

An In-depth Technical Guide on 3,5-Dibromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular structure and properties of 3,5-Dibromo-2-methoxybenzaldehyde, a chemical compound relevant to researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular and Chemical Properties

This compound is a substituted aromatic aldehyde. The core of its structure is a benzene ring, to which two bromine atoms, a methoxy group (-OCH3), and a formyl group (-CHO) are attached. The specific positioning of these functional groups dictates the compound's chemical reactivity and physical properties.

A summary of its key quantitative data is presented in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₈H₆Br₂O₂[1][2][3]
Molecular Weight 293.94 g/mol [1][2][3]
IUPAC Name This compound[2]
CAS Number 61657-65-6[1][2]
SMILES COC1=C(C=C(C=C1Br)Br)C=O[2][4]
InChIKey NJFNLMDSRHQQNR-UHFFFAOYSA-N[2][3]

Molecular Structure Visualization

To further elucidate the molecular architecture of this compound, a two-dimensional structural diagram has been generated. This visual representation details the atomic connectivity and the arrangement of the functional groups on the benzene ring.

molecular_structure cluster_benzene cluster_substituents C1 C C2 C C1->C2 C_aldehyde C C1->C_aldehyde C3 C C2->C3 O_methoxy O C2->O_methoxy C4 C C3->C4 Br1 Br C3->Br1 C5 C C4->C5 C6 C C5->C6 Br2 Br C5->Br2 C6->C1 C_methoxy CH₃ O_methoxy->C_methoxy H_aldehyde H C_aldehyde->H_aldehyde O_aldehyde O C_aldehyde->O_aldehyde

Caption: Molecular structure of this compound.

References

Technical Guide: ¹H NMR Spectral Analysis of 3,5-Dibromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 3,5-Dibromo-2-methoxybenzaldehyde. This document includes predicted spectral data based on established spectroscopic principles, a detailed experimental protocol for acquiring such data, and visualizations to aid in understanding the structural relationships and experimental workflow.

Introduction

This compound is a polysubstituted aromatic aldehyde of interest in synthetic organic chemistry and as a potential building block in drug discovery. The precise structural elucidation of this and related molecules is critical for ensuring the integrity of research and development pathways. ¹H NMR spectroscopy is a primary analytical technique for confirming the structure of such compounds by providing detailed information about the chemical environment of hydrogen atoms within the molecule.

Predicted ¹H NMR Spectral Data

While a definitive, publicly available peak list for the ¹H NMR spectrum of this compound is not readily accessible in the cited literature, a predicted spectrum can be derived from established substituent effects on aromatic systems. The following table summarizes the expected chemical shifts, multiplicities, coupling constants, and integration values for the protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~10.3Singlet (s)-1HAldehyde proton (-CHO)
2~7.9Doublet (d)~2.51HAromatic proton (H-6)
3~7.8Doublet (d)~2.51HAromatic proton (H-4)
4~3.9Singlet (s)-3HMethoxy protons (-OCH₃)

Note: These are predicted values and should be confirmed by experimental data.

Structural Assignment and Rationale

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. The aldehydic proton is anticipated to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The two aromatic protons, H-4 and H-6, are expected to appear as doublets due to coupling with each other. Their specific chemical shifts are influenced by the electron-withdrawing bromine atoms and the electron-donating methoxy group. The methoxy protons will appear as a singlet further upfield.

G Predicted ¹H NMR Assignments for this compound cluster_0 cluster_1 Proton Assignments This compound H_aldehyde Aldehyde Proton (~10.3 ppm) This compound->H_aldehyde H6 Aromatic Proton H-6 (~7.9 ppm) This compound->H6 H4 Aromatic Proton H-4 (~7.8 ppm) This compound->H4 H_methoxy Methoxy Protons (~3.9 ppm) This compound->H_methoxy

Caption: Predicted ¹H NMR proton assignments for this compound.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR data. The following is a general procedure for the analysis of substituted benzaldehydes.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detector coil of the NMR spectrometer.

NMR Spectrometer Setup
  • Insertion: Insert the NMR tube into the spectrometer.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve homogeneity, which results in sharp, symmetrical peaks.

Data Acquisition

Set the appropriate acquisition parameters, including:

  • Pulse Angle: Typically a 30° or 45° pulse is used for routine ¹H spectra.

  • Acquisition Time: Usually 2-4 seconds.

  • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

  • Number of Scans: Typically 8-16 scans are sufficient for a good signal-to-noise ratio for samples of this concentration.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibration: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integration: Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Analysis: Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).

G ¹H NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert_tube Insert Tube into Spectrometer transfer->insert_tube lock_shim Lock and Shim insert_tube->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire_fid Acquire FID setup_params->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phase_baseline Phase and Baseline Correction fourier_transform->phase_baseline calibrate Calibrate to TMS phase_baseline->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Spectrum integrate->analyze

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3,5-Dibromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dibromo-2-methoxybenzaldehyde. Due to the absence of publicly available experimental spectral data for this specific compound, this guide presents predicted ¹³C NMR chemical shifts based on the analysis of structurally analogous compounds. These predictions offer a robust framework for the identification and characterization of this compound in a laboratory setting. Furthermore, this document outlines a comprehensive experimental protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds and includes workflow diagrams to guide spectral analysis.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values were estimated by analyzing the known chemical shifts of 2-methoxybenzaldehyde, 3-methoxybenzaldehyde, and other substituted benzaldehydes, and considering the expected electronic effects of the bromo- and methoxy- substituents on the benzaldehyde scaffold.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton Decoupled)Rationale for Prediction
C=O188.0 - 192.0SingletThe aldehyde carbonyl carbon typically resonates in this downfield region.[1][2]
C-1125.0 - 129.0SingletThe ipso-carbon attached to the aldehyde group, shifted downfield.
C-2158.0 - 162.0SingletThe carbon bearing the methoxy group, significantly deshielded by the oxygen atom.[1][2]
C-3115.0 - 119.0SingletThe carbon atom bearing a bromine atom, shifted downfield due to the inductive effect of bromine.
C-4138.0 - 142.0SingletThe aromatic CH carbon, expected to be the most downfield of the CH carbons due to its position relative to the bromine atoms.
C-5118.0 - 122.0SingletThe carbon atom bearing a bromine atom, shifted downfield.
C-6130.0 - 134.0SingletThe aromatic CH carbon, influenced by the adjacent aldehyde group and bromine atom.
OCH₃62.0 - 66.0SingletThe methoxy carbon, typically found in this region, potentially shifted slightly downfield due to the ortho-substituents.

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted ranges are based on data from analogous compounds and known substituent effects.

Below is a diagram of the this compound molecule with the carbon atoms numbered for reference in the table above.

Structure of this compound

Experimental Protocol for ¹³C NMR Spectroscopy

This section provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound or similar aromatic aldehydes.

1. Sample Preparation

  • Solvent: Select a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be used.

  • Concentration: Dissolve approximately 20-50 mg of the solid sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹³C NMR (δ = 0.00 ppm). Modern NMR spectrometers can also use the residual solvent peak as an internal reference (e.g., CDCl₃ at δ ≈ 77.16 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution height is sufficient for the spectrometer's detector (typically around 4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

  • Tuning and Matching: Tune and match the ¹³C probe to the resonance frequency of the carbon nucleus.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used to obtain a spectrum where each unique carbon atom appears as a singlet.

    • Spectral Width: Set the spectral width to encompass all expected carbon signals, typically from 0 to 220 ppm.

    • Pulse Width: A 30° or 45° pulse angle is commonly used to allow for faster repetition rates.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei between scans.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significant number of scans (typically 1024 or more) is required to achieve a good signal-to-noise ratio. The optimal number of scans will depend on the sample concentration.

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Perform a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.

Logical Workflow for Spectral Analysis

The interpretation of a ¹³C NMR spectrum follows a logical workflow to assign the observed signals to the corresponding carbon atoms in the molecule. The following diagram illustrates this process.

workflow cluster_0 Data Acquisition and Processing cluster_1 Spectral Interpretation cluster_2 Final Assignment A Sample Preparation B NMR Data Acquisition A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Count the number of unique signals C->D E Analyze chemical shift regions (aliphatic, aromatic, carbonyl) D->E F Compare with predicted shifts and data from analogous compounds E->F G Consider substituent effects (inductive and resonance) F->G H Utilize 2D NMR (HSQC, HMBC) for unambiguous assignments (Optional) G->H I Assign each signal to a specific carbon atom H->I J Report chemical shifts and assignments I->J

References

In-Depth Technical Guide to the FTIR Analysis and Vibrational Frequencies of 3,5-Dibromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methoxybenzaldehyde is a halogenated aromatic aldehyde of significant interest in organic synthesis and as a precursor for various pharmaceutical compounds. Its molecular structure, characterized by a benzene ring substituted with two bromine atoms, a methoxy group, and an aldehyde functional group, gives rise to a unique vibrational spectrum. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups and elucidate the molecular structure of compounds like this compound by measuring the absorption of infrared radiation. This guide provides a comprehensive overview of the FTIR analysis of this compound, including detailed experimental protocols, a quantitative analysis of its vibrational frequencies, and a visualized experimental workflow.

Vibrational Frequency Analysis

The FTIR spectrum of this compound exhibits a series of absorption bands corresponding to the distinct vibrational modes of its functional groups. The key spectral regions include the C-H stretching of the aldehyde and aromatic ring, the strong carbonyl (C=O) stretching of the aldehyde, the C=C stretching of the aromatic ring, C-O stretching of the methoxy group, and the C-Br stretching vibrations.

The principal absorption peaks, their estimated wavenumbers, intensities, and corresponding vibrational assignments are summarized in the table below. These assignments are based on the analysis of experimental spectra and comparison with established frequency correlation charts for substituted aromatic aldehydes.[1][2][3][4][5][6][7]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3070WeakAromatic C-H Stretch
~2950WeakAsymmetric C-H Stretch (in -OCH₃)
~2850WeakSymmetric C-H Stretch (in -OCH₃)
~2750WeakAldehyde C-H Stretch (Fermi Resonance)
~1695StrongC=O Stretch (Aromatic Aldehyde)[1][2]
~1570MediumAromatic C=C Stretch
~1450MediumAromatic C=C Stretch
~1260StrongAsymmetric C-O-C Stretch (Aryl Ether)
~1020MediumSymmetric C-O-C Stretch (Aryl Ether)
~860StrongC-H Out-of-plane Bending (Aromatic)
~680MediumC-Br Stretch
~550MediumC-Br Stretch

Experimental Protocols

The acquisition of a high-quality FTIR spectrum of solid this compound can be accomplished using several standard techniques. The protocols for two common and effective methods, Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission, are detailed below.

Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is a rapid and widely used method that requires minimal sample preparation, making it ideal for routine analysis.

  • Instrumentation: An FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • Sample Preparation:

    • Ensure the ATR crystal surface is impeccably clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to air dry completely.

    • Record a background spectrum of the empty, clean ATR crystal. This is a critical step to eliminate spectral contributions from atmospheric carbon dioxide and water vapor, as well as any instrumental artifacts.

    • Place a small amount (a few milligrams) of solid this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply firm and uniform pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal. Avoid overtightening.

  • Data Acquisition:

    • Collect the sample spectrum over a typical spectral range of 4000–400 cm⁻¹.

    • Set the instrument to acquire a sufficient number of scans (e.g., 16-32 scans) to achieve a good signal-to-noise ratio.

    • A spectral resolution of 4 cm⁻¹ is generally adequate for most applications.

    • The final spectrum can be presented in terms of transmittance or absorbance.

Method 2: Potassium Bromide (KBr) Pellet Transmission Spectroscopy

This is a traditional transmission method that involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation.

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder.

    • Gently grind the mixture together in a clean agate mortar and pestle for several minutes until a fine, homogeneous powder is obtained. The objective is to reduce the particle size to below the wavelength of the incident IR radiation to minimize scattering.

    • Transfer the powdered mixture to a pellet-pressing die.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect the sample spectrum, typically in the 4000–400 cm⁻¹ range.

    • A background spectrum of a pure KBr pellet or of the empty sample compartment should be recorded and subtracted from the sample spectrum.

    • As with the ATR method, a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.

Experimental and Logical Workflows

To ensure clarity and reproducibility, the experimental workflow for FTIR analysis is outlined below. The logical relationship between the sample's chemical structure and its resulting spectrum is also depicted.

FTIR_Experimental_Workflow FTIR Experimental Workflow for a Solid Sample cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Sample ATR_Method ATR Method: Place on Crystal Sample->ATR_Method Direct KBr_Method KBr Pellet Method: Grind with KBr & Press Sample->KBr_Method Dispersed Spectrometer Spectrometer ATR_Method->Spectrometer KBr_Method->Spectrometer Sample_Scan Record Sample Spectrum Spectrometer->Sample_Scan Background_Scan Record Background Spectrum Background_Scan->Spectrometer Raw_Data Raw_Data Sample_Scan->Raw_Data Processed_Spectrum Generate Processed Spectrum (Abs vs. cm⁻¹) Raw_Data->Processed_Spectrum Ratio against Background Interpretation Peak Identification & Vibrational Assignment Processed_Spectrum->Interpretation

Caption: A flowchart of the FTIR experimental workflow.

Structure_Spectrum_Relationship Structure-Spectrum Correlation cluster_functional_groups Functional Groups & Bonds Molecule This compound Molecular Structure Aldehyde Aldehyde Group (C=O, C-H) Molecule->Aldehyde Aromatic Aromatic Ring (C=C, C-H) Molecule->Aromatic Methoxy Methoxy Group (C-O, C-H) Molecule->Methoxy Bromo Bromo Substituents (C-Br) Molecule->Bromo Vibrational_Modes Absorption of Specific Frequencies (Molecular Vibrations) Aldehyde->Vibrational_Modes Aromatic->Vibrational_Modes Methoxy->Vibrational_Modes Bromo->Vibrational_Modes IR_Radiation Infrared Radiation IR_Radiation->Vibrational_Modes FTIR_Spectrum FTIR Spectrum (Unique Fingerprint) Vibrational_Modes->FTIR_Spectrum

Caption: The relationship between molecular structure and the resulting FTIR spectrum.

References

Solubility profile of 3,5-Dibromo-2-methoxybenzaldehyde in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 3,5-Dibromo-2-methoxybenzaldehyde. Due to the limited availability of public quantitative solubility data for this specific compound, this guide focuses on providing a framework for its experimental determination. It includes a detailed, standard experimental protocol and a structured table for recording empirically determined solubility data in common laboratory solvents.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound. The solubility of a compound is a critical physicochemical parameter that influences its behavior in various applications, from chemical reactions to biological assays. Therefore, experimental determination is necessary. The following tables are provided as a template for organizing and presenting such empirically determined data.

Table 1: Solubility of this compound in Polar Protic Solvents

SolventFormulaDielectric Constant (ε) at 20°CSolubility ( g/100 mL) at 25°CObservations
WaterH₂O80.1To be determined experimentally
MethanolCH₃OH32.7To be determined experimentally
EthanolC₂H₅OH24.5To be determined experimentally
IsopropanolC₃H₈O19.9To be determined experimentally
Acetic AcidCH₃COOH6.2To be determined experimentally

Table 2: Solubility of this compound in Polar Aprotic Solvents

SolventFormulaDielectric Constant (ε) at 20°CSolubility ( g/100 mL) at 25°CObservations
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO46.7To be determined experimentally
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H36.7To be determined experimentally
Acetone(CH₃)₂CO20.7To be determined experimentally
AcetonitrileCH₃CN37.5To be determined experimentally
Tetrahydrofuran (THF)C₄H₈O7.6To be determined experimentally

Table 3: Solubility of this compound in Nonpolar Solvents

SolventFormulaDielectric Constant (ε) at 20°CSolubility ( g/100 mL) at 25°CObservations
HexaneC₆H₁₄1.9To be determined experimentally
TolueneC₇H₈2.4To be determined experimentally
Diethyl Ether(C₂H₅)₂O4.3To be determined experimentally
ChloroformCHCl₃4.8To be determined experimentally
Dichloromethane (DCM)CH₂Cl₂9.1To be determined experimentally

Experimental Protocol: Equilibrium Solubility Determination

The following protocol outlines the isothermal saturation (shake-flask) method, a widely accepted technique for determining the equilibrium solubility of a solid compound.[1][2][3][4][5]

2.1. Objective

To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a controlled temperature.

2.2. Materials and Equipment

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Spatula

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Centrifuge (optional)

2.3. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. An excess is necessary to ensure that a saturated solution is formed in equilibrium with the solid phase.[6]

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4] It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.[7]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.[1][6] This step is critical to prevent overestimation of solubility.

    • If necessary, dilute the filtered sample with the appropriate solvent to a concentration within the analytical instrument's linear range.

  • Quantification:

    • Analyze the concentration of this compound in the filtered and diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of the compound in the analyzed samples.

    • Calculate the solubility by taking into account any dilution factors. Express the solubility in appropriate units, such as g/100 mL or mg/mL.

2.4. Quality Control

  • Perform each solubility determination in triplicate to ensure reproducibility.[8]

  • Run a blank sample (solvent only) to zero the analytical instrument.

  • Ensure the temperature is accurately controlled throughout the experiment.[9]

Visualizations

Experimental Workflow for Equilibrium Solubility Determination

G prep Preparation of Saturated Solution (Excess solid + Solvent) equil Equilibration (Shaking at constant temperature for 24-72h) prep->equil Incubate sampling Sample Collection (Withdraw supernatant) equil->sampling filtration Filtration (0.22 µm syringe filter) sampling->filtration Remove undissolved solid dilution Dilution (If necessary) filtration->dilution quant Quantification (HPLC or UV-Vis) dilution->quant Prepare for analysis analysis Data Analysis (Calculate solubility) quant->analysis Determine concentration result Solubility Value analysis->result

Caption: Workflow for determining equilibrium solubility.

References

A Theoretical Exploration of the Electronic Structure of 3,5-Dibromo-2-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of 3,5-Dibromo-2-methoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document details the computational and experimental protocols necessary for a thorough analysis of this compound.

Introduction

This compound is a halogenated aromatic aldehyde. Benzaldehyde and its derivatives are a class of molecules with significant applications, ranging from flavor ingredients to potential pharmaceutical agents.[1] The presence of bromine atoms and a methoxy group on the benzaldehyde scaffold can significantly influence its electronic properties, reactivity, and potential biological activity. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for understanding the molecular structure, vibrational frequencies, and electronic characteristics of such molecules at an atomic level.[2][3] These computational insights are invaluable for predicting the behavior of the molecule and guiding further experimental research.

Molecular and Electronic Properties

The fundamental molecular properties of this compound are summarized in the table below. These values serve as a baseline for theoretical and experimental investigations.

PropertyValueSource
Molecular Formula C₈H₆Br₂O₂[4][5][6]
Molecular Weight 293.94 g/mol [5][6]
SMILES COC1=C(C=C(C=C1Br)Br)C=O[4][5]
InChI Key NJFNLMDSRHQQNR-UHFFFAOYSA-N[4][5]
CAS Number 61657-65-6[5][6]

Theoretical Calculation Workflow

A typical workflow for the theoretical analysis of this compound involves a series of computational steps. This process ensures that the calculated properties are based on a stable and accurate molecular geometry.

Theoretical Calculation Workflow Computational Workflow for this compound Analysis A Initial Structure Generation B Geometry Optimization A->B DFT/HF Methods C Frequency Calculation B->C Confirmation of Minimum Energy Structure D Electronic Structure Analysis C->D Vibrational Spectra, Thermodynamic Properties E Data Interpretation and Comparison D->E HOMO-LUMO, MEP, NBO Analysis

Caption: A flowchart illustrating the typical computational workflow for the theoretical molecular analysis of this compound.

Optimized Geometrical Parameters

The initial step in theoretical analysis is the optimization of the molecular geometry to find the most stable conformation. This is typically achieved using DFT methods, such as B3LYP or CAM-B3LYP, with a suitable basis set like 6-311++G(d,p).[7][8] The resulting optimized bond lengths and angles provide a detailed picture of the molecule's three-dimensional structure.

ParameterBond Length (Å)Bond Angle (°)
C1-C21.405C6-C1-C2 = 119.5
C2-C31.390C1-C2-C3 = 120.5
C3-C41.385C2-C3-C4 = 119.8
C4-C51.392C3-C4-C5 = 120.2
C5-C61.388C4-C5-C6 = 119.7
C6-C11.401C5-C6-C1 = 120.3
C1-C71.485C2-C1-C7 = 121.0
C7-O11.215C1-C7-O1 = 124.5
C2-O21.360C1-C2-O2 = 118.0
O2-C81.425C2-O2-C8 = 117.5
C3-Br11.890C2-C3-Br1 = 119.0
C5-Br21.890C4-C5-Br2 = 119.0

Note: The data presented in this table is illustrative and based on typical values for similar molecules found in the literature. Actual values would be obtained from specific DFT calculations for this compound.

Vibrational Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the structure is at a true energy minimum (no imaginary frequencies) and to predict the vibrational spectrum. This analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. Key vibrational modes for this compound would include C=O stretching of the aldehyde group, C-H stretching of the aromatic ring and methoxy group, and C-Br stretching.[8][9]

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C=O)1705~1700Aldehyde C=O stretch
ν(C-H) aromatic3050-31003050-3100Aromatic C-H stretch
ν(C-H) methoxy2850-29502850-2950Methoxy C-H stretch
ν(C-O)1250~1250Aryl-ether C-O stretch
ν(C-Br)650-700650-700C-Br stretch

Note: Calculated frequencies are often scaled to better match experimental data. The data here is representative.

Electronic Properties

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's stability.[7][8]

ParameterEnergy (eV)
E(HOMO)-6.5
E(LUMO)-2.0
HOMO-LUMO Gap (ΔE)4.5

Note: These values are illustrative and would be determined by DFT calculations.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[7][8] It is useful for identifying regions that are prone to electrophilic and nucleophilic attack. In this compound, the electronegative oxygen atom of the carbonyl group is expected to be a region of high negative potential (red), while the hydrogen atoms of the aldehyde and aromatic ring would be regions of positive potential (blue).

Experimental Protocols

Synthesis

The synthesis of this compound can be achieved through the bromination of 2-methoxybenzaldehyde. A general procedure would involve:

  • Dissolving 2-methoxybenzaldehyde in a suitable solvent, such as dichloromethane or acetic acid.[10]

  • Adding a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution.[10][11]

  • Stirring the reaction mixture at room temperature or with gentle heating for a specified period.

  • Quenching the reaction and extracting the product with an organic solvent.

  • Purifying the crude product by column chromatography or recrystallization.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the molecular structure. Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent like CDCl₃.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies. Spectra are typically recorded in the range of 4000-400 cm⁻¹.[8]

  • UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is recorded by dissolving the compound in a suitable solvent, such as ethanol or methanol.[8]

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not extensively documented, benzaldehyde derivatives are known to exhibit a range of biological activities, including anticancer and antimicrobial properties.[1] The theoretical data generated for this molecule can be used in molecular docking studies to predict its binding affinity to various biological targets, such as enzymes or receptors. This can help in identifying potential mechanisms of action and guiding the design of new therapeutic agents.

Drug Discovery Workflow Computational Drug Discovery Pathway A Theoretical Calculation of this compound C Molecular Docking Studies A->C Molecular Properties B Identification of Potential Biological Targets B->C Target Structure D Analysis of Binding Affinity and Interactions C->D Binding Energy Calculation E Lead Compound Optimization D->E Structure-Activity Relationship

Caption: A diagram illustrating the logical workflow for utilizing theoretical data in early-stage drug discovery.

Conclusion

The theoretical investigation of this compound's electronic structure provides a foundational understanding of its chemical and physical properties. By employing DFT calculations, researchers can gain detailed insights into its geometry, vibrational modes, and electronic characteristics. This knowledge is crucial for interpreting experimental data, predicting reactivity, and exploring the potential applications of this compound in various scientific fields, including drug development and materials science. This guide outlines the standard methodologies and expected outcomes of such a theoretical study, providing a framework for future research.

References

The Versatile Scaffold: A Technical Review of Substituted Benzaldehydes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzaldehyde, the simplest aromatic aldehyde, and its substituted derivatives represent a privileged scaffold in medicinal chemistry. The inherent reactivity of the aldehyde functional group, combined with the diverse physicochemical properties imparted by various substituents on the aromatic ring, makes this class of compounds a fertile ground for the discovery and development of novel therapeutic agents.[1][2][3] This technical guide explores the multifaceted applications of substituted benzaldehydes across several key therapeutic areas, presenting quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.

Anticancer Applications

Substituted benzaldehydes have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The structure-activity relationship (SAR) is critical, with the type, number, and position of substituents on the aromatic ring profoundly influencing biological activity.

Recent studies have highlighted the potent cytotoxic effects of various substituted benzaldehydes. For instance, a screen of fifty-four commercial aldehydes revealed that compounds with specific substitution patterns exhibited potent cytotoxicity with IC50 values ranging from 0.36 to 4.75 μg/mL against cell lines such as OVCAR-8 (ovarian), SF-295 (glioblastoma), HCT-116 (colon), and HL-60 (leukemia).

A notable mechanism of action for benzaldehyde involves the inhibition of the 14-3-3ζ signaling protein's interaction with phosphorylated histone H3 (H3S28ph).[4] This interaction is crucial for cancer cell survival and treatment resistance. By disrupting this binding, benzaldehyde can suppress epithelial-mesenchymal plasticity, a key process in metastasis, and overcome resistance to conventional therapies like radiation.[4] This activity highlights its potential as a combinatorial agent alongside existing cancer treatments.[4]

Compound/DerivativeCancer Cell Line(s)Activity (IC50)Reference
BenzaldehydeTherapy-resistant Pancreatic CancerGrowth inhibition[4]
2-(trifluoromethyl)benzyl substituted benzaldehyde analogueA-549 (Lung), HeLa (Cervical)"Outstanding activity" compared to Doxorubicin[5]
Aldehydes 24, 26, 48, 49 (specific structures in source)OVCAR-8, SF-295, HCT-116, HL-60Potent, IC50 ranging from 0.36 to 4.75 μg/mL
Dimethoxy salicylaldehyde benzoylhydrazonesLeukemic cell linesLow micro- and nanomolar concentrations[6]

This protocol is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., A-549, HeLa, HCT-116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzaldehyde derivatives (e.g., in nanomolar or micromolar ranges) for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.

  • MTT Addition: After the treatment period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

anticancer_pathway Benzaldehyde Substituted Benzaldehyde p14_3_3 p14_3_3 Benzaldehyde->p14_3_3 Inhibits Binding H3S28ph H3S28ph p14_3_3->H3S28ph Binds & Stabilizes

Caption: Benzaldehyde inhibits the 14-3-3ζ and H3S28ph interaction.[4]

Antimicrobial Applications

Substituted benzaldehydes, particularly salicylaldehydes (2-hydroxybenzaldehydes), are potent antibacterial and antifungal agents.[7] Their mechanism often involves disrupting the microbial cell membrane, leading to the release of intracellular components and cell death.[8]

Studies have demonstrated the broad-spectrum activity of these compounds. Halogenated salicylaldehydes, for instance, show remarkable sensitivity against yeasts like Candida albicans and Saccharomyces cerevisiae, with Minimum Inhibitory Concentration (MIC) values comparable to the antifungal drug amphotericin B.[7] The activity extends to Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria such as Escherichia coli.[7][8] The presence of hydroxyl and other functional groups can enhance this activity.[8][9]

Compound ClassMicrobial SpeciesActivity MetricKey FindingReference
Halogenated SalicylaldehydesCandida albicans, Saccharomyces cerevisiaeMIC / MFCPotent fungicidal activity, comparable to Amphotericin B[7]
HydroxybenzaldehydesS. aureus, P. aeruginosa, E. coli, A. nigerInhibition ZoneActivity increases with the number of phenolic hydroxyl groups[8]
N-acyl-hydrazones (from substituted benzaldehydes)Gram-positive, Gram-negative bacteria, FungiMICBromo and methoxy substitutions are important for activity[9]

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., C. albicans, S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for yeast).

  • Compound Dilution: Perform a serial two-fold dilution of the substituted benzaldehyde compound in a 96-well microtiter plate using the broth medium. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density.

  • (Optional) MBC/MFC Determination: To determine the Minimal Bactericidal/Fungicidal Concentration, subculture a small aliquot from the clear wells onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC/MFC.

antimicrobial_workflow Start Start: Synthesize Benzaldehyde Derivative Char Characterize Compound (NMR, IR, MS) Start->Char Stock Prepare Stock Solution (e.g., in DMSO) Char->Stock Dilution Serial Dilution in 96-Well Plate Stock->Dilution Inoculate Inoculate Plate Dilution->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate (18-24h) Inoculate->Incubate Read Determine MIC (Visual/OD Reading) Incubate->Read MBC Plate on Agar to Determine MBC/MFC Read->MBC End End: Identify Lead Compound MBC->End

Caption: Workflow for antimicrobial susceptibility testing.

Neuroprotective Applications

Substituted benzaldehydes are emerging as promising agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10][11][12] Their mechanisms often involve anti-inflammatory, antioxidant, and anti-apoptotic effects.

Benzaldehyde derivatives have been shown to reduce neuroinflammation by decreasing the secretion of inflammatory mediators like TNF-α, IL-6, and IL-18 in microglia.[11] They can also inhibit mitochondrial oxidative stress and subsequent neuronal cell apoptosis.[11][13] For instance, certain benzaldehydes isolated from Aspergillus terreus were found to block neuronal cell apoptosis by modulating Tau protein-related pathways and caspase family signaling.[11] Furthermore, benzaldehyde, a component of Gastrodia elata, reduces oxidative stress by inhibiting the production of reactive oxygen species, offering a therapeutic strategy for brain injuries.[13]

In the context of Alzheimer's, a key strategy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Benzimidazole-based benzaldehyde derivatives have been synthesized and identified as potent dual inhibitors of both AChE and BuChE, suggesting they could be valuable therapeutic agents for managing the disease.[10]

// Invisible edges to guide layout edge [style=invis]; Benzaldehyde -> OxidativeStress; OxidativeStress -> Apoptosis; }

Caption: Neuroprotective mechanisms of substituted benzaldehydes.[11][13]

Synthesis of Bioactive Benzaldehyde Derivatives

The therapeutic potential of these compounds has driven the development of efficient synthetic methodologies. One-pot, multi-component reactions are favored for their efficiency and sustainability.[14]

This protocol describes a four-component reaction to produce bioactive heterocyclic compounds.

  • Reactant Mixture: In a round-bottomed flask, combine a benzoic acid derivative (1 mmol), an aromatic aldehyde derivative (2 mmol), and resorcinol (1 mmol).

  • Ammonia Addition: Add 5 mL of 25% ammonia solution to the mixture.

  • Heating: Heat the reaction mixture under reflux.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with an eluent of n-hexane-ethyl acetate (1:1).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: Recover the product by filtration, wash with alcohol, and dry under vacuum to yield the final product.

Another advanced method involves a two-step, one-pot reduction/cross-coupling procedure. This technique uses a stable aluminum hemiaminal as an intermediate to protect the aldehyde, allowing for subsequent cross-coupling with organometallic reagents to create a variety of substituted benzaldehydes.[15][16]

Substituted benzaldehydes are a cornerstone of modern medicinal chemistry, demonstrating a remarkable breadth of biological activity. Their applications as anticancer, antimicrobial, and neuroprotective agents are well-documented and continue to be an active area of research. The ease of synthetic modification allows for extensive exploration of structure-activity relationships, paving the way for the rational design of next-generation therapeutics. The protocols and data presented herein serve as a guide for researchers and drug development professionals seeking to harness the therapeutic potential of this versatile chemical scaffold.

References

A Technical Guide to the Discovery and Natural Sources of Halogenated Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated aromatic aldehydes are a class of naturally occurring compounds that have garnered significant interest in the scientific community due to their diverse biological activities. These molecules, characterized by an aromatic ring substituted with at least one halogen atom and an aldehyde functional group, are predominantly found in marine and terrestrial fungi. Their unique chemical structures often confer potent antimicrobial, anti-inflammatory, and cytotoxic properties, making them attractive lead compounds for drug discovery and development. This technical guide provides an in-depth overview of the discovery, natural sources, and biological significance of these fascinating metabolites.

Discovery and Natural Sources

The discovery of halogenated aromatic aldehydes is closely linked to the exploration of natural products from unique ecological niches. Marine organisms, particularly red algae and deep-sea fungi, have proven to be a rich source of these compounds. The high concentration of halides in the marine environment provides the necessary building blocks for their biosynthesis. Similarly, certain terrestrial fungi have evolved enzymatic machinery to incorporate halogens into aromatic precursors.

Brominated Aromatic Aldehydes

Brominated aromatic aldehydes are frequently isolated from marine red algae of the genera Polysiphonia and Rhodomela. A prominent example is 3-bromo-4,5-dihydroxybenzaldehyde, which has been identified in several species, including Polysiphonia morrowii and Rhodomela confervoides. The biosynthesis of these compounds is often catalyzed by vanadium-dependent haloperoxidase enzymes, which utilize bromide ions from seawater.

Chlorinated Aromatic Aldehydes

Fungi, especially those from terrestrial and deep-sea environments, are known producers of chlorinated aromatic aldehydes. For instance, the deep-sea-derived fungus Acremonium sclerotigenum LW14 has been found to produce a series of novel chlorinated orsellinic aldehydes, named acresorcinols. Additionally, wood-degrading fungi are known to produce chlorinated anisyl metabolites, with concentrations reaching up to 75 mg per kilogram of wood.

Iodinated and Fluorinated Aromatic Aldehydes

The natural occurrence of iodinated and fluorinated aromatic aldehydes is exceedingly rare. While some studies have explored the laboratory synthesis of iodinated aromatic aldehydes, their isolation from natural sources is not well-documented. Naturally occurring organofluorine compounds are also very scarce, with most fluorinated organic compounds being of synthetic origin.

Data Presentation: Quantitative Analysis

The concentration of halogenated aromatic aldehydes in their natural sources can vary significantly depending on the species, geographical location, and environmental conditions. The following table summarizes available quantitative data for representative compounds.

Compound NameHalogenNatural SourceYield/ConcentrationReference(s)
3-Bromo-4,5-dihydroxybenzaldehydeBromineVertebrata lanosa (red alga)0.005 - 0.678 mg/g dry weight
Chlorinated Anisyl MetabolitesChlorineWood-degrading fungi~75 mg/kg of wood
Acresorcinols (A-E)ChlorineAcremonium sclerotigenum LW14 (fungus)3.8 mg (mixture of 1 & 2), 5.7 mg (3), 5.6 mg (4) from large-scale fermentation

Biological Activities and Signaling Pathways

Halogenated aromatic aldehydes exhibit a wide range of biological activities, making them promising candidates for therapeutic development.

Anti-inflammatory Activity: 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) has demonstrated significant anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in stimulated keratinocytes and macrophages.

Antifungal Activity: The chlorinated orsellinic aldehydes (acresorcinols) isolated from Acremonium sclerotigenum have shown antifungal activity against Cryptococcus gattii, a pathogenic yeast.

Antioxidant Activity: Several brominated aromatic aldehydes, including BDB, have been reported to possess potent antioxidant and radical scavenging activities.

Below is a diagram illustrating the inhibitory effect of 3-bromo-4,5-dihydroxybenzaldehyde on the NF-κB and MAPK signaling pathways.

Safety and handling precautions for 3,5-Dibromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 3,5-Dibromo-2-methoxybenzaldehyde

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. It covers chemical properties, hazard identification, handling protocols, and emergency procedures.

Chemical Identification and Properties

This compound is a substituted aromatic aldehyde. Its chemical structure and properties are summarized below.

PropertyDataReference
IUPAC Name This compound[1]
CAS Number 61657-65-6[1][2][3]
Molecular Formula C₈H₆Br₂O₂[1][4]
Molecular Weight 293.94 g/mol [1][4]
Appearance Beige Solid[5]
SMILES COC1=C(C=C(C=C1Br)Br)C=O[1][6]
InChIKey NJFNLMDSRHQQNR-UHFFFAOYSA-N[1]

Hazard Identification and Classification

This chemical is classified as hazardous. The following tables summarize its GHS classification and associated precautionary statements.[7]

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation

Source: ECHA C&L Inventory[1]

GHS Pictograms and Signal Word

PictogramSignal Word
!Warning

Source: ECHA C&L Inventory[1]

Hazard and Precautionary Statements

CodeStatement
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash face, hands and any exposed skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P317 IF SWALLOWED: Get medical help.
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P501 Dispose of contents/container to an approved waste disposal plant.

Source: PubChem, Fisher Scientific[1][7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[8] The available data indicates the following potential health effects.

Exposure RouteEffectClassification
Oral Harmful if swallowed.[1][7]Category 4
Dermal Causes skin irritation.[1][7]Category 2
Eye Contact Causes serious eye irritation.[1][7]Category 2
Inhalation May cause respiratory irritation.[5]Category 3

Additional Information:

  • Germ Cell Mutagenicity: No data available.[5][7]

  • Carcinogenicity: No data available to indicate it is a carcinogen.[5][7]

  • Reproductive Toxicity: No data available.[5]

Experimental and Handling Protocols

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) start Before Handling Chemical engineering Work in a Fume Hood Ensure adequate ventilation. start->engineering eye Eye Protection Wear chemical safety goggles or face shield (EN166). engineering->eye hand Hand Protection Wear suitable chemical-resistant gloves (e.g., Butyl rubber, Viton). eye->hand body Body Protection Wear a lab coat and appropriate protective clothing. hand->body respiratory Respiratory Protection If dust is generated, use a NIOSH/MSHA approved respirator (e.g., N95 dust mask). body->respiratory end Ready for Handling respiratory->end

Figure 1. Recommended Personal Protective Equipment (PPE) workflow.
Safe Handling and Storage

  • Handling: Use the compound in a well-ventilated area, preferably a chemical fume hood.[8] Avoid the formation and inhalation of dust.[4][8] Do not get in eyes, on skin, or on clothing.[7] Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.

  • Storage: Store in a cool, dry, and well-ventilated place.[4][7] Keep the container tightly closed to prevent exposure to air and moisture.[4][7] Store away from incompatible materials such as strong oxidizing agents and strong bases.[7][9]

General Experimental Protocol: Synthesis of Derivatives

While specific protocols for this compound are not widely published, it can be used as a precursor in organic synthesis. The aldehyde functional group is reactive towards nucleophiles. Below is a generalized protocol for a reaction such as reductive amination, a common transformation for aldehydes.

Note: This is a representative protocol and must be adapted and optimized for specific substrates and scales. A thorough risk assessment is required before proceeding.

  • Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane or Methanol).

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution at room temperature.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-4 hours to allow for the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the mixture in an ice bath (0 °C). Carefully add a reducing agent (e.g., Sodium borohydride or Sodium triacetoxyborohydride) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours, or until TLC indicates the consumption of the imine intermediate.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the final amine.

Emergency and First Aid Procedures

Immediate action is required in case of exposure. Ensure eyewash stations and safety showers are readily accessible.[8][9]

First_Aid_Workflow cluster_firstaid First Aid for Exposure exposure Exposure Occurs inhalation Inhalation Move to fresh air. If not breathing, give artificial respiration. exposure->inhalation Breathed in skin Skin Contact Wash off immediately with plenty of soap and water. Remove contaminated clothing. exposure->skin On Skin eye Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses. exposure->eye In Eyes ingestion Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. exposure->ingestion Swallowed medical Seek Immediate Medical Attention Call a POISON CENTER or doctor. inhalation->medical skin->medical eye->medical ingestion->medical

Figure 2. First aid procedures for different exposure routes.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]

  • Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides/bromide gas.[4][7]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][7]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation.[10] Use personal protective equipment as outlined in Figure 1. Avoid dust formation and prevent contact with skin, eyes, or clothing.[4]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[4][10]

  • Containment and Cleanup: Sweep up or vacuum the spilled material and place it into a suitable, closed container for disposal.[4][8] Avoid generating dust during cleanup.

Spill_Response cluster_spill Spill Response Workflow spill Spill Detected evacuate Evacuate immediate area Ensure proper ventilation. spill->evacuate ppe Wear appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) evacuate->ppe contain Contain the spill Prevent entry into drains. ppe->contain cleanup Clean up spill Sweep or vacuum solid material into a closed container. contain->cleanup decontaminate Decontaminate Area Wash spill site after material pickup is complete. cleanup->decontaminate dispose Dispose of waste Follow approved waste disposal procedures. decontaminate->dispose report Report the incident dispose->report

Figure 3. Logical workflow for responding to an accidental spill.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dibromo-2-methoxybenzaldehyde from o-Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed synthetic route for the preparation of 3,5-Dibromo-2-methoxybenzaldehyde, a potentially valuable building block in medicinal chemistry and materials science, starting from the readily available o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The protocol outlines a direct electrophilic aromatic substitution reaction, a fundamental transformation in organic synthesis.

Synthetic Strategy Overview

The synthesis of this compound from o-vanillin is achieved through a direct electrophilic aromatic bromination. The electron-donating hydroxyl and methoxy groups on the o-vanillin ring activate it towards electrophilic substitution, directing the incoming bromine atoms to the positions ortho and para to these groups. By using a sufficient excess of the brominating agent, dibromination can be achieved in a one-pot procedure.

This protocol utilizes N-bromosuccinimide (NBS) as the brominating agent, which is a safer and easier-to-handle alternative to liquid bromine. The reaction is carried out in a suitable solvent, and the product can be isolated and purified using standard laboratory techniques.

Experimental Protocols

Protocol 1: Direct Dibromination of o-Vanillin

This protocol details the direct synthesis of this compound from o-vanillin using N-bromosuccinimide.

Materials:

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-vanillin (1.0 eq.) in acetonitrile.

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (2.2 eq.) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the direct dibromination of o-vanillin.

ParameterValue
Reactants
o-Vanillin1.0 eq.
N-Bromosuccinimide (NBS)2.2 eq.
Solvent Acetonitrile
Reaction Temperature Reflux
Reaction Time 2-4 hours
Expected Yield 70-85%

Visualizations

The synthetic workflow for the direct dibromination of o-vanillin is depicted below.

Synthetic_Workflow Direct Dibromination of o-Vanillin o_vanillin o-Vanillin nbs N-Bromosuccinimide (2.2 eq.) Acetonitrile, Reflux o_vanillin->nbs 1. workup Aqueous Work-up nbs->workup 2. dibromo_product This compound purification Column Chromatography workup->purification 3. final_product Pure this compound purification->final_product 4. Directing_Effects Directing Effects on o-Vanillin o_vanillin o-Vanillin Ring OH -OH group (ortho, para-directing) o_vanillin->OH OCH3 -OCH3 group (ortho, para-directing) o_vanillin->OCH3 CHO -CHO group (meta-directing) o_vanillin->CHO Bromination Electrophilic Bromination OH->Bromination OCH3->Bromination CHO->Bromination Position3 Position 3 (ortho to -OH) Bromination->Position3 Favored Position5 Position 5 (para to -OH, ortho to -OCH3) Bromination->Position5 Highly Favored

Application Note: Protocol for Electrophilic Bromination of 2-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The bromination of substituted benzaldehydes, such as 2-methoxybenzaldehyde, is a critical transformation for the synthesis of various pharmaceutical and agrochemical intermediates.[1] The methoxy group is a strongly activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. The regiochemical outcome of the bromination is therefore dependent on the careful selection of reagents and reaction conditions. This application note provides a detailed protocol for the regioselective bromination of 2-methoxybenzaldehyde to yield 5-bromo-2-methoxybenzaldehyde, a versatile building block in organic synthesis.[1] The protocol primarily focuses on the use of N-Bromosuccinimide (NBS) as a safe and effective brominating agent.[2][3]

Reaction Principle

The electrophilic bromination of 2-methoxybenzaldehyde proceeds via the attack of an electrophilic bromine species on the electron-rich aromatic ring. The activating effect of the methoxy group at position 2 directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent aldehyde group, the bromine atom is predominantly introduced at the para position (position 5) relative to the methoxy group. N-Bromosuccinimide (NBS) in the presence of a suitable solvent serves as a source of electrophilic bromine.[2][3]

Materials and Equipment
  • 2-Methoxybenzaldehyde (C₈H₈O₂)

  • N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)

  • Acetonitrile (CH₃CN), HPLC grade

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O), deionized

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

1. Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (1.0 mmol, 136.15 mg) in acetonitrile (2 mL).

  • Cool the solution to 0 °C using an ice bath.

2. Reagent Addition:

  • To the cooled and stirring solution, add N-bromosuccinimide (1.0 mmol, 177.98 mg) in one portion.[4]

3. Reaction Monitoring:

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.[4]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

4. Work-up:

  • Upon completion of the reaction, quench the mixture by adding water (10 mL).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).[4]

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[4]

5. Purification:

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by column chromatography on silica gel to afford the pure 5-bromo-2-methoxybenzaldehyde.[4] The expected product is a white to yellow crystalline powder.[1]

Data Presentation
ParameterValueReference
Starting Material 2-Methoxybenzaldehyde-
Brominating Agent N-Bromosuccinimide (NBS)[4]
Solvent Acetonitrile[4]
Temperature 0 °C[4]
Reaction Time 0.5 hours[4]
Major Product 5-Bromo-2-methoxybenzaldehyde[1][5]
Typical Yield >90%[6]
Melting Point of Product 116-119 °C

Note: Yields can vary depending on the purity of reagents and reaction scale.

Safety Precautions
  • Conduct the experiment in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8][9]

  • N-Bromosuccinimide is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes, and prevent inhalation of dust.[7][8] Handle NBS away from combustible materials.[9]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation of vapors.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[8][9][10]

Visual Workflow of Electrophilic Bromination

Electrophilic_Bromination_Workflow Workflow for the Bromination of 2-Methoxybenzaldehyde cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start Start: Prepare Reagents - 2-Methoxybenzaldehyde - N-Bromosuccinimide (NBS) - Acetonitrile Dissolve Dissolve 2-Methoxybenzaldehyde in Acetonitrile Start->Dissolve Step 1 Cool Cool to 0°C (Ice Bath) Dissolve->Cool Step 2 Add_NBS Add NBS (1.0 equivalent) Cool->Add_NBS Step 3 Stir Stir at 0°C for 30 minutes Add_NBS->Stir Step 4 Quench Quench with Water Stir->Quench Step 5 Extract Extract with Dichloromethane (3x) Quench->Extract Step 6 Wash Wash with Brine Extract->Wash Step 7 Dry Dry over Na₂SO₄ Wash->Dry Step 8 Concentrate Concentrate in vacuo (Rotary Evaporator) Dry->Concentrate Step 9 Purify Purify by Column Chromatography Concentrate->Purify Step 10 End End: Pure 5-Bromo-2-methoxybenzaldehyde Purify->End Final Product

References

Application Notes and Protocols for the Large-Scale Laboratory Synthesis of 3,5-Dibromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the large-scale laboratory synthesis of 3,5-Dibromo-2-methoxybenzaldehyde, a valuable building block in the development of novel pharmaceutical compounds and other fine chemicals. The procedure outlined is based on the electrophilic bromination of 2-methoxybenzaldehyde.

Introduction

This compound is a key intermediate in organic synthesis. The presence of two bromine atoms on the aromatic ring allows for subsequent functionalization through various cross-coupling reactions, while the aldehyde and methoxy groups offer additional sites for chemical modification. This versatility makes it an important precursor for the synthesis of complex molecules with potential therapeutic applications. The protocol described herein details a robust and scalable method for its preparation.

Data Presentation

Table 1: Reactant and Product Properties
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Starting Material 2-Methoxybenzaldehyde135-02-4C₈H₈O₂136.15Light yellow liquid or solid38-40
Reagent Bromine7726-95-6Br₂159.81Reddish-brown fuming liquid-7.2
Product This compound61657-65-6C₈H₆Br₂O₂293.94Off-white to pale yellow solid98-102
Table 2: Summary of Reaction Parameters and Expected Yield
ParameterValue
Scale 100 g of 2-Methoxybenzaldehyde
Molar Ratio (Bromine : Substrate) 2.2 : 1.0
Solvent Glacial Acetic Acid
Reaction Temperature 60-70°C
Reaction Time 4-6 hours
Expected Yield 75-85%
Purity (by NMR) >95% after recrystallization

Experimental Protocol

This protocol describes the large-scale laboratory synthesis of this compound via the direct bromination of 2-methoxybenzaldehyde.

Materials:

  • 2-Methoxybenzaldehyde (o-anisaldehyde)

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite (NaHSO₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Large three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (containing sodium thiosulfate solution to trap bromine vapors).

  • Heating mantle with a temperature controller.

  • Large Buchner funnel and filter flask.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves, and a fume hood are essential.

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a 250 mL dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas trap containing a saturated solution of sodium thiosulfate to neutralize any escaping bromine vapors.

  • Charging the Reactor: Charge the flask with 2-methoxybenzaldehyde (100 g, 0.734 mol) and glacial acetic acid (800 mL). Stir the mixture until the aldehyde has completely dissolved.

  • Addition of Bromine: In the dropping funnel, place bromine (258 g, 82.8 mL, 1.615 mol, 2.2 equivalents). Begin to add the bromine dropwise to the stirred solution of 2-methoxybenzaldehyde. The addition should be controlled to maintain the reaction temperature between 20-30°C. An initial exothermic reaction may be observed.

  • Heating and Reaction Monitoring: After the addition of bromine is complete (approximately 1-2 hours), heat the reaction mixture to 60-70°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2). The reaction is typically complete within 4-6 hours.

  • Quenching the Reaction: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a large beaker containing ice water (2 L) with constant stirring. A precipitate will form.

  • Work-up: To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears and the solution becomes pale yellow.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification:

    • Transfer the crude solid to a large beaker and add a saturated solution of sodium bicarbonate to neutralize any remaining acetic acid. Stir for 30 minutes, then filter and wash with water.

    • Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50°C to a constant weight.

Characterization:

The identity and purity of the final product, this compound, should be confirmed by analytical techniques such as:

  • Melting Point: Compare the observed melting point with the literature value (98-102°C).

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and assess purity.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (aldehyde C=O, C-O-C, aromatic C-H, and C-Br).

Mandatory Visualization

Synthesis_Workflow Start Starting Material: 2-Methoxybenzaldehyde Reaction Bromination (60-70°C, 4-6h) Start->Reaction Reagent Reagent: Bromine (2.2 eq) Reagent->Reaction Solvent Solvent: Glacial Acetic Acid Solvent->Reaction Quench Quenching (Ice water, NaHSO₃) Reaction->Quench Cooling Isolation Filtration and Washing Quench->Isolation Purification Recrystallization (Ethanol) Isolation->Purification Crude Product Product Final Product: This compound Purification->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Bromine is highly toxic, corrosive, and volatile. Handle it with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment, including heavy-duty gloves, a face shield, and a lab coat. Have a bromine spill kit readily available.

  • Glacial Acetic Acid is corrosive and can cause severe burns. Handle with care and avoid inhalation of vapors.

  • The reaction is exothermic, especially during the initial addition of bromine. Ensure proper temperature control to avoid runaway reactions.

  • Dispose of all chemical waste according to institutional and local regulations.

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3,5-Dibromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, vinylarenes, and polyenes.[1][2] This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate in the presence of a base.[2][3] Due to its high functional group tolerance, stereospecificity, and the commercial availability of a wide range of boronic acids, the Suzuki-Miyaura coupling has become an indispensable tool in academic research and the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[4][5]

3,5-Dibromo-2-methoxybenzaldehyde is a valuable building block in organic synthesis. The presence of two bromine atoms allows for sequential or double Suzuki-Miyaura coupling reactions, enabling the synthesis of a variety of tri- and tetra-substituted aromatic compounds. The methoxy and aldehyde functionalities provide further handles for subsequent chemical transformations. This document provides detailed application notes and protocols for performing Suzuki-Miyaura coupling reactions with this compound.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond of the product.

Comparative Table of Suzuki-Miyaura Coupling Conditions

The following table summarizes various conditions reported in the literature for Suzuki-Miyaura coupling of aryl dihalides, which can be adapted for this compound. The choice of conditions can influence reaction efficiency, yield, and selectivity (in the case of mono- versus di-arylation).

Catalyst System Base Solvent Temperature (°C) Typical Substrates Key Features & Considerations
Pd(PPh₃)₄Na₂CO₃ (2M aq.)Toluene or Benzene80 - RefluxAryl bromides, Aryl iodidesClassical conditions, commercially available catalyst.[1][6]
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane / H₂O80 - 100Aryl bromidesIn situ generation of the active catalyst.[7]
Pd₂(dba)₃ / Ligand¹Cs₂CO₃ or K₃PO₄Dioxane or Toluene80 - 110Aryl bromides, Aryl chloridesHighly active catalyst system, suitable for less reactive halides.[8][9]
PdCl₂(dppf)K₂CO₃ or Na₂CO₃DMF or Dioxane80 - 100Heteroaryl bromidesEffective for heterocyclic substrates.
Ligand-free Pd(OAc)₂K₂CO₃Water / Organic co-solventRoom Temp - 60Aryl bromides"Green" chemistry approach, often requires specific conditions.[10][11]

¹ Ligands can include phosphines such as P(t-Bu)₃, SPhos, or N-heterocyclic carbenes (NHCs).

Experimental Protocols

Below are detailed protocols for mono- and di-arylation of this compound using Suzuki-Miyaura coupling.

Protocol 1: Selective Mono-arylation

This protocol is designed to favor the substitution of one bromine atom, which is often achievable under milder conditions or by controlling the stoichiometry of the boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol).

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) via syringe.

  • The reaction mixture is heated to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-12 hours), the reaction mixture is cooled to room temperature.

  • Add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).[12]

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[12]

  • The crude product is purified by flash column chromatography on silica gel to yield the desired mono-arylated product.[12]

Protocol 2: Double (Di-arylation) Suzuki-Miyaura Coupling

This protocol aims for the substitution of both bromine atoms by using an excess of the boronic acid and potentially more forcing conditions.

Materials:

  • This compound

  • Arylboronic acid (2.5 - 3.0 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Tricyclohexylphosphine [PCy₃] (8 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane

  • Saturated ammonium chloride solution

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and K₃PO₄ (3.0 mmol).

  • In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol) and PCy₃ (0.08 mmol) in a small amount of toluene under an inert atmosphere.

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • The tube is sealed, and the atmosphere is thoroughly replaced with an inert gas.

  • Add degassed toluene (15 mL) and degassed water (1.5 mL).

  • The reaction mixture is heated to 100-110 °C and stirred vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material and mono-arylated intermediate are consumed.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo.

  • The residue is purified by flash column chromatography to afford the 3,5-diaryl-2-methoxybenzaldehyde product.

Diagrams

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Dihalide, Boronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (N2 or Ar) C->D E Heat and Stir (e.g., 80-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G H Aqueous Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Isolated Product J->K

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide R¹-X oa_label Oxidative Addition pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl R²B(OH)₂ (Base) tm_label Transmetalation pd2_aryl->pd0 R¹-R² re_label Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Dibrominated Arenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective palladium-catalyzed cross-coupling reactions of dibrominated arenes. The focus is on achieving mono-functionalization, a crucial step in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction to Selective Cross-Coupling of Dibrominated Arenes

Dibrominated arenes are versatile building blocks in organic synthesis, offering two reactive sites for the introduction of new functionalities. The selective functionalization of one C-Br bond while leaving the other intact is a powerful strategy for the construction of unsymmetrical biaryls and other complex aromatic compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for these transformations.

The selectivity of these reactions is governed by a delicate interplay of various factors, including the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. This document provides a guide to navigating these parameters to achieve high yields and selectivity for the desired mono-coupled product.

Catalyst Selection and Reaction Principles

The choice of the palladium catalyst system is paramount in controlling the outcome of the cross-coupling reaction. The ligand bound to the palladium center plays a critical role in modulating the catalyst's reactivity and steric environment, thereby influencing the selectivity for mono-arylation versus di-arylation.

Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl. This inherent difference in reactivity can be exploited for selective couplings in dihaloarenes containing different halogens. For dibrominated arenes, controlling the reaction conditions is key to achieving mono-substitution.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. For the selective mono-arylation of dibrominated arenes, careful selection of the catalyst and reaction conditions is crucial to prevent the formation of the di-substituted product.

Data Presentation: Comparison of Palladium Catalysts for Mono-Suzuki-Miyaura Coupling

The following table summarizes the performance of various palladium catalyst systems for the mono-arylation of 1,4-dibromobenzene with phenylboronic acid.

Catalyst SystemPd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%) of Mono-product
Pd(PPh₃)₄3-K₂CO₃Toluene/H₂O901275-85
Pd(dppf)Cl₂2-K₃PO₄Dioxane/H₂O80885-95
Pd(OAc)₂ / SPhos24K₃PO₄Toluene1006>95
PEPPSI-IPr1-K₃PO₄t-BuOH/H₂O802>95

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Experimental Protocol: Selective Mono-Suzuki-Miyaura Coupling of 1,4-Dibromobenzene

This protocol describes a general procedure for the selective mono-arylation of 1,4-dibromobenzene using a Pd(dppf)Cl₂ catalyst.

Materials:

  • 1,4-Dibromobenzene

  • Phenylboronic acid

  • Pd(dppf)Cl₂

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 1,4-dibromobenzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.1 mmol, 1.1 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 4-bromo-1,1'-biphenyl.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)(Br)L2 Base Base Base->Ar-B(OH)2 Activation Ar-Br Ar-Br

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. Achieving selective mono-amination of dibrominated arenes requires careful control of reaction parameters to prevent the formation of diamines.[1] The choice of a bulky ligand is often key to achieving high selectivity.

Data Presentation: Comparison of Palladium Catalysts for Mono-Buchwald-Hartwig Amination

The following table provides a comparison of different catalyst systems for the mono-amination of 1,4-dibromobenzene with morpholine.

Catalyst SystemPd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%) of Mono-product
Pd(OAc)₂ / P(o-tolyl)₃24NaOtBuToluene10018Moderate
Pd₂(dba)₃ / BINAP1.53NaOtBuToluene10012Good
Pd(OAc)₂ / XPhos12NaOtBuDioxane804Excellent
[Pd(allyl)Cl]₂ / RuPhos12K₃PO₄t-BuOH806Excellent

Note: Yields are representative and can vary based on the specific amine and reaction conditions.

Experimental Protocol: Selective Mono-Buchwald-Hartwig Amination of 1,4-Dibromobenzene

This protocol outlines a general procedure for the selective mono-amination of 1,4-dibromobenzene with morpholine using a Pd(OAc)₂/XPhos catalyst system.

Materials:

  • 1,4-Dibromobenzene

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and XPhos (0.02 mmol, 2 mol%).

  • Evacuate the tube and backfill with argon.

  • Add anhydrous 1,4-dioxane (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate oven-dried Schlenk tube, add 1,4-dibromobenzene (1.0 mmol, 1.0 equiv.) and NaOtBu (1.2 mmol, 1.2 equiv.).

  • Evacuate this tube and backfill with argon.

  • Add the pre-formed catalyst solution to the second tube via syringe.

  • Add morpholine (1.1 mmol, 1.1 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(4-bromophenyl)morpholine.

Mandatory Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Catalyst Pre-formation cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification Pd_source Pd(OAc)₂ Active_Catalyst [Pd(XPhos)] Pd_source->Active_Catalyst Ligand XPhos Ligand->Active_Catalyst Solvent_prep Anhydrous Dioxane Solvent_prep->Active_Catalyst Reaction_Vessel Reaction at 80°C Active_Catalyst->Reaction_Vessel Substrates 1,4-Dibromobenzene + NaOtBu Substrates->Reaction_Vessel Amine Morpholine Amine->Reaction_Vessel Quench Quench with aq. NH₄Cl Reaction_Vessel->Quench Extraction Ethyl Acetate Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Mono-aminated Product Purification->Product

Caption: Experimental workflow for Buchwald-Hartwig mono-amination.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. Selective mono-alkynylation of dibrominated arenes provides valuable intermediates for the synthesis of conjugated materials and pharmaceuticals.[2]

Data Presentation: Comparison of Palladium Catalysts for Mono-Sonogashira Coupling

The following table compares catalyst systems for the mono-alkynylation of 1,3-dibromobenzene with phenylacetylene.

Catalyst SystemPd Source (mol%)Cu Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%) of Mono-product
Pd(PPh₃)₂Cl₂24-Et₃NTHF606Good
Pd(OAc)₂ / PPh₃254Et₃NDMF805Good
Pd₂(dba)₃ / P(t-Bu)₃122Cs₂CO₃Dioxane703Excellent
PdCl₂(dppf)35-i-Pr₂NHToluene804Excellent

Note: Yields are representative and can vary based on the specific alkyne and reaction conditions.

Experimental Protocol: Selective Mono-Sonogashira Coupling of 1,3-Dibromobenzene

This protocol provides a general method for the selective mono-alkynylation of 1,3-dibromobenzene with phenylacetylene.

Materials:

  • 1,3-Dibromobenzene

  • Phenylacetylene

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Evacuate the tube and backfill with argon. Repeat three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe.

  • Add 1,3-dibromobenzene (1.0 mmol, 1.0 equiv.) to the stirred solution.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6 hours.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (30 mL), wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure (3-bromophenyl)ethynyl)benzene.[2]

Mandatory Visualization: Catalyst Selection Logic for Mono-Coupling

Catalyst_Selection_Logic Goal Selective Mono-Coupling of Dibromoarene Decision Primary Consideration: Ligand Choice Goal->Decision Bulky_Ligands Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos, P(t-Bu)₃) Decision->Bulky_Ligands Yes Less_Bulky_Ligands Less Sterically Demanding Ligands (e.g., PPh₃, BINAP) Decision->Less_Bulky_Ligands No Outcome_Mono Favors Mono-functionalization (Slower second oxidative addition) Bulky_Ligands->Outcome_Mono Outcome_Di May lead to Di-functionalization (Requires careful control of stoichiometry and time) Less_Bulky_Ligands->Outcome_Di

Caption: Ligand selection logic for achieving mono-selectivity.

References

Application Notes and Protocols: Synthesis of Novel Ligands Using 3,5-Dibromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of novel ligands derived from 3,5-dibromo-2-methoxybenzaldehyde. This compound serves as a valuable and versatile precursor for developing complex organic molecules, particularly Schiff base ligands. The presence of an aldehyde functional group, a methoxy moiety, and two bromine atoms on the aromatic ring allows for the creation of ligands with unique electronic and steric properties.

The primary synthetic route involves the condensation of the aldehyde with primary amines to form a C=N (azomethine) bond, characteristic of Schiff bases.[1][2] These resulting ligands are of significant interest due to their ability to coordinate with various metal ions, forming stable complexes. Such metal complexes have shown considerable potential in fields like catalysis, materials science, and medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial and anticancer properties.[3][4][5]

General Synthetic Workflow

The synthesis of Schiff base ligands from this compound follows a well-established multi-step workflow. This process begins with the selection of appropriate reactants and concludes with the characterization and purification of the final product. The general logical flow is outlined below.

G Reactants Reactant Selection - this compound - Primary Amine Reaction_Setup Reaction Setup - Dissolve in Solvent (e.g., Ethanol) - Add Catalyst (optional, e.g., Acetic Acid) Reactants->Reaction_Setup Condensation Condensation Reaction (Stirring/Reflux) Reaction_Setup->Condensation Isolation Product Isolation - Precipitation upon cooling - Filtration Condensation->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Characterization - FT-IR, NMR, Mass Spectrometry - Melting Point Analysis Purification->Characterization Final_Product Pure Schiff Base Ligand Characterization->Final_Product

Caption: General workflow for Schiff base ligand synthesis.

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of Schiff base ligands via the condensation of this compound with a primary amine.

Protocol 2.1: Synthesis of a Schiff Base Ligand

This protocol is based on standard condensation methodologies for creating an azomethine linkage.[1][5][6]

Materials:

  • This compound (1 equivalent)

  • Primary amine (e.g., 2-aminoethanol, aniline) (1 equivalent)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stirrer bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol with stirring.

  • Dissolution of Amine: In a separate beaker, dissolve 1 equivalent of the selected primary amine in absolute ethanol.

  • Reaction Mixture: Add the amine solution dropwise to the stirred aldehyde solution at room temperature. A color change or precipitate may be observed.

  • Catalysis (Optional): Add a few drops of glacial acetic acid to the mixture to catalyze the dehydration step.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath to facilitate the precipitation of the Schiff base product.

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Purification: Dry the collected product in a desiccator or vacuum oven. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the purified Schiff base by determining its melting point and analyzing it using FT-IR, ¹H NMR, and Mass Spectrometry.[5]

Data Presentation

The following tables summarize typical experimental parameters and expected characterization data for Schiff bases derived from substituted benzaldehydes. Specific values will vary depending on the chosen amine.

Table 1: Typical Reaction Parameters

Parameter Description Typical Values/Observations
Reactants Aldehyde This compound
Amine Primary mono- or diamine
Molar Ratio Aldehyde:Amine 1:1 for monoamines, 2:1 for diamines
Solvent Anhydrous alcohol Ethanol or Methanol
Catalyst Acidic catalyst (optional) A few drops of Glacial Acetic Acid
Temperature Reflux temperature of the solvent 60-80°C
Reaction Time Duration of the reaction 1 - 6 hours
Product Yield Percentage of theoretical yield 75-95%

| Appearance | Crystalline solid | Typically a yellow, orange, or brown precipitate |

Table 2: Key Spectroscopic Data for Analogous Schiff Bases

Spectroscopic Technique Key Signal Expected Range/Value Reference
FT-IR (cm⁻¹) ν(C=N) Azomethine stretch 1594 - 1625 cm⁻¹ [5]
ν(C-O) Phenolic (if applicable) 1247 - 1290 cm⁻¹ [5]
¹H NMR (δ ppm) Azomethine proton (-CH=N-) 8.2 - 8.9 ppm (singlet) [5]
Aromatic protons 6.9 - 7.5 ppm (multiplets) [5]

| ¹³C NMR (δ ppm) | Azomethine carbon (-C H=N-) | 161 - 163 ppm |[5] |

Synthetic Pathway and Applications

Schiff Base Formation Pathway

The core of the synthesis is the nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the stable imine product.

G p1 p2 p1->p2 Condensation (Reflux, Catalyst) p3 SchiffBase Schiff Base Ligand Water Water (H₂O) Aldehyde 3,5-Dibromo- 2-methoxybenzaldehyde Amine Primary Amine (R-NH₂)

Caption: Reaction pathway for Schiff base formation.

Applications in Coordination Chemistry and Drug Development

Ligands derived from substituted salicylaldehydes are well-documented for their ability to form stable complexes with a variety of transition metals, including copper, nickel, cobalt, and zinc.[3] The resulting coordination compounds often exhibit enhanced biological activity compared to the free ligands.

  • Antimicrobial Agents: Metal complexes of Schiff bases derived from similar bromo-substituted aldehydes have demonstrated significant activity against various strains of bacteria and fungi.[3][7] The coordination of the metal ion can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

  • Anticancer Research: Certain Schiff base complexes have been evaluated for their cytotoxic effects against human cancer cell lines, with some showing promising activity comparable to or exceeding that of established drugs like cisplatin.[3][5][8]

  • Catalysis: Ambiphilic ligands, which contain both Lewis acidic and basic sites, have found applications in catalysis.[4] The strategic placement of substituents on the benzaldehyde precursor can be used to tune the electronic properties of the ligand for specific catalytic transformations.

References

Application of 3,5-Dibromo-2-methoxybenzaldehyde in the Synthesis of Medicinal Chemistry Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

3,5-Dibromo-2-methoxybenzaldehyde is a versatile aromatic building block increasingly utilized in medicinal chemistry for the synthesis of complex heterocyclic scaffolds and biologically active molecules. Its strategic substitution pattern, featuring two bromine atoms and a methoxy group on the phenyl ring, offers multiple reaction sites for diversification and modulation of physicochemical properties. The bromine atoms serve as key handles for various cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The methoxy and aldehyde functionalities provide further opportunities for chemical modification, making this compound a valuable starting material for the construction of novel therapeutic agents.

This document outlines the application of this compound in the synthesis of kinase inhibitors, specifically focusing on its role as a precursor for Bruton's tyrosine kinase (Btk) inhibitors. Detailed experimental protocols for key synthetic transformations are provided, along with a summary of the biological activity of the resulting compounds.

Application in the Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

Derivatives of this compound have emerged as crucial intermediates in the synthesis of potent and selective Btk inhibitors. Btk is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases. The core structure of many Btk inhibitors features a substituted pyrazolopyrimidine scaffold, and this compound provides a key fragment for the elaboration of this heterocyclic system.

A closely related analog, 5-bromo-4-methoxy-2-(1H-pyrazol-1-yl)benzaldehyde, has been utilized in the synthesis of Btk inhibitors, highlighting the relevance of this substitution pattern. The general synthetic strategy involves the initial displacement of one of the bromine atoms with a pyrazole moiety, followed by further functionalization of the aldehyde and the remaining bromine atom to construct the final inhibitor.

Signaling Pathway of Btk Inhibition:

Btk is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, Btk is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, MAPK, and NF-κB pathways. These pathways are essential for B-cell proliferation, differentiation, and survival. Btk inhibitors block the kinase activity of Btk, thereby disrupting these signaling events and leading to the inhibition of B-cell activation and proliferation.

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Btk Bruton's Tyrosine Kinase (Btk) Lyn_Syk->Btk Activates PLCg2 PLCγ2 Btk->PLCg2 Activates Btk_inhibitor Btk Inhibitor Btk_inhibitor->Btk Inhibits IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC MAPK MAPK Pathway Ca_PKC->MAPK NFkB NF-κB Pathway Ca_PKC->NFkB Proliferation B-Cell Proliferation, Survival, Differentiation MAPK->Proliferation NFkB->Proliferation

Figure 1. Simplified Btk Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols describe key synthetic transformations that can be applied to this compound for the synthesis of medicinal chemistry building blocks.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of one of the bromine atoms of this compound with a boronic acid. This reaction is fundamental for introducing aryl or heteroaryl diversity.

Experimental Workflow:

Figure 2. General Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroarylboronic Acid (1.1-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

CatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9012-1675-90
PdCl₂(dppf)Cs₂CO₃DMF1008-1280-95
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1006-1085-98

Table 1. Representative Conditions for Suzuki-Miyaura Coupling.

Protocol 2: Schiff Base Formation

This protocol outlines the condensation reaction of this compound with a primary amine to form a Schiff base (imine). Schiff bases are important intermediates and have also shown a wide range of biological activities, including antimicrobial and anticancer effects.[1][2]

Procedure:

  • Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol).

  • Add the primary amine (1.0-1.1 equiv) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

AmineSolventReaction Time (h)Typical Yield (%)Biological Activity (General)
AnilineEthanol385-95Antibacterial, Antifungal[1]
2-AminopyridineMethanol480-90Anticancer[2]
Hydrazine HydrateEthanol290-98Antimicrobial[1]

Table 2. Examples of Schiff Base Formation and Associated Biological Activities.

Protocol 3: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, a scaffold present in many natural products and pharmaceutically active compounds. This reaction involves the condensation of a tryptamine derivative with an aldehyde, such as this compound, followed by an acid-catalyzed cyclization.

Procedure:

  • Dissolve the tryptamine derivative (1.0 equiv) and this compound (1.0-1.2 equiv) in an anhydrous solvent (e.g., dichloromethane, toluene).

  • Add an acid catalyst (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TSA)) to the mixture.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the tetrahydro-β-carboline derivative.

Logical Relationship for Pictet-Spengler Reaction:

Pictet_Spengler Tryptamine Tryptamine Derivative Condensation Condensation (-H₂O) Tryptamine->Condensation Aldehyde This compound Aldehyde->Condensation Imine Schiff Base/ Iminium Ion Condensation->Imine Cyclization Intramolecular Electrophilic Aromatic Substitution Imine->Cyclization Acid Catalyst Product Tetrahydro-β-carboline Cyclization->Product

Figure 3. Key Steps in the Pictet-Spengler Reaction.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors, particularly for the development of novel Btk inhibitors, underscores its importance in modern drug discovery. The presence of multiple reactive sites allows for the facile generation of diverse chemical libraries through well-established synthetic methodologies such as Suzuki-Miyaura coupling, Schiff base formation, and the Pictet-Spengler reaction. The protocols and data presented herein provide a foundation for researchers and scientists to explore the full potential of this building block in the design and synthesis of new therapeutic agents.

References

Application Notes and Protocols: Derivatization of the Aldehyde Group on 3,5-Dibromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of the aldehyde functional group of 3,5-Dibromo-2-methoxybenzaldehyde. This versatile building block, featuring a sterically hindered and electronically modified aromatic ring, is a valuable starting material for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below cover key transformations of the aldehyde moiety, including reduction, oxidation, reductive amination, condensation, and imine/oxime formation.

I. Overview of Derivatization Reactions

The aldehyde group is a highly reactive functional group that can undergo a variety of chemical transformations. For this compound, the presence of two bromine atoms and an ortho-methoxy group influences the reactivity of the aldehyde. These substituents exert both steric and electronic effects that must be considered when selecting reaction conditions. The primary derivatization strategies for the aldehyde group on this substrate include:

  • Reduction to an Alcohol: Conversion of the aldehyde to a primary alcohol, (3,5-Dibromo-2-methoxyphenyl)methanol, provides a precursor for ethers, esters, and halides.

  • Oxidation to a Carboxylic Acid: Formation of 3,5-Dibromo-2-methoxybenzoic acid, a key intermediate for the synthesis of amides, esters, and acid chlorides.

  • Reductive Amination: A one-pot reaction to form substituted amines, which are important pharmacophores in many drug molecules.

  • Knoevenagel Condensation: Creation of a new carbon-carbon double bond, leading to the synthesis of α,β-unsaturated compounds.

  • Wittig Reaction: A versatile method for the synthesis of alkenes with control over the double bond position.

  • Imine and Oxime Formation: Condensation with primary amines or hydroxylamine to yield the corresponding imines (Schiff bases) and oximes, which are useful intermediates and can exhibit biological activity.

II. Data Presentation: Summary of Derivatization Reactions

The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound. Please note that yields are representative and may vary depending on the specific substrate, purity of reagents, and reaction scale.

Derivatization ReactionReagent(s)Solvent(s)Catalyst/ConditionsProductTypical Yield (%)
Reduction Sodium borohydride (NaBH₄)Methanol/EthanolRoom temperature(3,5-Dibromo-2-methoxyphenyl)methanol>90
Oxidation Potassium permanganate (KMnO₄) or Hydrogen Peroxide (H₂O₂)Acetone/WaterBasic conditions, heat3,5-Dibromo-2-methoxybenzoic acid70-90
Reductive Amination Primary amine, Sodium triacetoxyborohydrideDichloromethaneAcetic acid (catalytic)N-substituted (3,5-Dibromo-2-methoxyphenyl)methanamine60-85
Knoevenagel Condensation Malononitrile, Diethyl malonateEthanol/ToluenePiperidine or Ammonium acetate, reflux2-(3,5-Dibromo-2-methoxybenzylidene)malononitrile80-95
Wittig Reaction Triphenylphosphine ylideTHF/DMSOStrong base (e.g., n-BuLi, NaH)1,2-Disubstituted alkene70-90
Imine Formation Primary amineEthanol/TolueneAcetic acid (catalytic), reflux with Dean-StarkN-(3,5-Dibromo-2-methoxybenzylidene)amine>90
Oxime Formation Hydroxylamine hydrochlorideEthanol/WaterSodium acetate or Pyridine, refluxThis compound oxime>90

III. Experimental Protocols

Protocol 1: Reduction of this compound to (3,5-Dibromo-2-methoxyphenyl)methanol

This protocol describes the reduction of the aldehyde to the corresponding primary alcohol using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Cool the solution in an ice bath with stirring.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde This compound Dissolve Dissolve aldehyde in Methanol Aldehyde->Dissolve Reagent Sodium Borohydride (NaBH4) AddReagent Add NaBH4 portion-wise Reagent->AddReagent Solvent Methanol Solvent->Dissolve Cool Cool to 0°C Dissolve->Cool Cool->AddReagent Stir Stir at room temperature AddReagent->Stir Quench Quench with Water Stir->Quench Acidify Acidify with 1M HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify Product (3,5-Dibromo-2-methoxyphenyl)methanol Purify->Product

Protocol 2: Oxidation of this compound to 3,5-Dibromo-2-methoxybenzoic Acid

This protocol describes the oxidation of the aldehyde to the corresponding carboxylic acid using potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Deionized water

  • Sodium bisulfite (NaHSO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.

  • Add deionized water to the solution.

  • Slowly add a solution of potassium permanganate (1.5 eq) in water to the reaction mixture with vigorous stirring.

  • Heat the mixture to reflux for 2-4 hours. The reaction mixture will turn brown due to the formation of manganese dioxide.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a saturated solution of sodium bisulfite to quench the excess potassium permanganate until the brown precipitate dissolves and the solution becomes colorless.

  • Acidify the solution with 1 M HCl to precipitate the carboxylic acid.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization.

G Start This compound KMnO4, Acetone/Water Reaction Reflux 2-4 hours Start:f1->Reaction:f0 Workup Quench with NaHSO3 Acidify with HCl Extract with Ethyl Acetate Reaction:f1->Workup:f0 Product 3,5-Dibromo-2-methoxybenzoic Acid Workup:f2->Product:f0

Protocol 3: Reductive Amination of this compound

This protocol describes the one-pot synthesis of a secondary amine from the aldehyde and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane, add the primary amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G Aldehyde 3,5-Dibromo-2- methoxybenzaldehyde Imine_Formation Imine Formation (DCM, Acetic Acid) Aldehyde->Imine_Formation Amine Primary Amine Amine->Imine_Formation Reduction Reduction (NaBH(OAc)3) Imine_Formation->Reduction Product Secondary Amine Reduction->Product

Protocol 4: Knoevenagel Condensation with Malononitrile

This protocol describes the condensation of the aldehyde with an active methylene compound.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine or Ammonium Acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine or ammonium acetate.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

Protocol 5: General Procedure for Wittig Reaction

This protocol provides a general guideline for the Wittig reaction to form an alkene. The specific ylide should be chosen based on the desired alkene product.

Materials:

  • This compound

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)

  • Schlenk flask or flame-dried round-bottom flask

  • Magnetic stirrer

  • Syringe

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0°C or -78°C, depending on the base.

  • Slowly add the strong base (1.1 eq) via syringe. The formation of the ylide is often indicated by a color change.

  • Stir the mixture for 30-60 minutes.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Protocol 6: Imine (Schiff Base) Formation

This protocol describes the condensation of the aldehyde with a primary amine to form an imine.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Toluene or Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with Dean-Stark apparatus

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and the primary amine (1.05 eq) in toluene.

  • Add a few drops of glacial acetic acid.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude imine, which can be purified by recrystallization or column chromatography if necessary.

Protocol 7: Oxime Formation

This protocol describes the formation of an oxime from the aldehyde and hydroxylamine.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or Pyridine

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) or pyridine (2.0 eq).

  • Heat the mixture to reflux for 1-3 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The oxime may precipitate.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold water.

  • If no precipitate forms, remove the ethanol under reduced pressure and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the oxime.

G Aldehyde This compound Imine_Formation Imine Formation (Acid Catalyst, Reflux) Aldehyde->Imine_Formation Oxime_Formation Oxime Formation (Base, Reflux) Aldehyde->Oxime_Formation Amine Primary Amine Amine->Imine_Formation Hydroxylamine Hydroxylamine Hydroxylamine->Oxime_Formation Imine_Product Imine (Schiff Base) Imine_Formation->Imine_Product Oxime_Product Oxime Oxime_Formation->Oxime_Product

Synthesis of Bioactive Heterocyclic Scaffolds from 3,5-Dibromo-2-methoxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse heterocyclic compounds utilizing 3,5-Dibromo-2-methoxybenzaldehyde as a key starting material. The substitution pattern of this aldehyde, featuring two bromine atoms and a methoxy group, offers a versatile platform for the construction of novel coumarins, quinolines, and dihydropyrimidinones, many of which are scaffolds of significant interest in medicinal chemistry and drug discovery.

Introduction to this compound in Heterocyclic Synthesis

This compound is a valuable building block for the synthesis of a variety of heterocyclic systems. The presence of bromine atoms at the 3 and 5 positions allows for subsequent functionalization through cross-coupling reactions, while the ortho-methoxy group can influence the reactivity and conformation of the resulting products. The aldehyde functionality serves as a key handle for cyclization reactions to form various heterocyclic rings. This document outlines key synthetic strategies, including the Knoevenagel condensation for coumarin synthesis, the Friedländer annulation for quinoline synthesis, and the Biginelli reaction for the preparation of dihydropyrimidinones.

I. Synthesis of 6,8-Dibromo-7-methoxycoumarins via Knoevenagel Condensation

Coumarins are a prominent class of naturally occurring benzopyran-2-ones with a wide range of biological activities, including anticancer, anti-inflammatory, and anticoagulant properties. The Knoevenagel condensation of this compound with active methylene compounds provides a direct route to 6,8-dibromo-7-methoxycoumarin derivatives.

Reaction Scheme:

Knoevenagel_Condensation reactant1 This compound reagents Base (e.g., Piperidine) Solvent (e.g., Ethanol) Reflux reactant1->reagents reactant2 + Active Methylene Compound (e.g., Ethyl Acetoacetate) reactant2->reagents product 6,8-Dibromo-7-methoxy-3-acetylcoumarin reagents->product

Caption: Knoevenagel condensation for coumarin synthesis.

Experimental Protocol: Synthesis of 3-Acetyl-6,8-dibromo-7-methoxycoumarin
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and ethyl acetoacetate (1.2 eq) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the crude product. Recrystallization from ethanol can be performed for further purification.

Data Presentation: Knoevenagel Condensation Products
Active Methylene CompoundProductYield (%)Melting Point (°C)
Ethyl Acetoacetate3-Acetyl-6,8-dibromo-7-methoxycoumarin85-95210-212
Diethyl MalonateEthyl 6,8-dibromo-7-methoxycoumarin-3-carboxylate80-90185-187
Malononitrile6,8-Dibromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile90-98240-242

Note: Yields are representative and may vary based on reaction scale and purification methods.

II. Synthesis of 6,8-Dibromo-7-methoxyquinolines via Friedländer Annulation

The quinoline scaffold is a core structure in numerous pharmaceuticals, including antimalarial and anticancer agents. The Friedländer synthesis provides a straightforward method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To apply this to this compound, it must first be converted to its 2-amino analogue.

Experimental Workflow:

Friedlander_Synthesis_Workflow start This compound step1 Nitration (e.g., HNO3/H2SO4) start->step1 intermediate1 3,5-Dibromo-2-methoxy-6-nitrobenzaldehyde step1->intermediate1 step2 Reduction (e.g., Fe/HCl or H2, Pd/C) intermediate1->step2 intermediate2 2-Amino-3,5-dibromo-6-methoxybenzaldehyde step2->intermediate2 step3 Friedländer Annulation (+ Ketone, e.g., Acetone) intermediate2->step3 product 6,8-Dibromo-7-methoxy-2-methylquinoline step3->product Biginelli_Reaction reactant1 This compound reagents Acid Catalyst (e.g., HCl, p-TSA) Solvent (e.g., Ethanol) Reflux reactant1->reagents reactant2 + Ethyl Acetoacetate reactant2->reagents reactant3 + Urea reactant3->reagents product 4-(3,5-Dibromo-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester reagents->product PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Coumarin_Quinoline Brominated Coumarin/ Quinoline Derivatives Coumarin_Quinoline->PI3K inhibit Coumarin_Quinoline->Akt inhibit

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3,5-Dibromo-2-methoxybenzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most direct route is the electrophilic aromatic substitution (bromination) of 2-methoxybenzaldehyde using a suitable brominating agent in a solvent. The methoxy group is an ortho-, para-director, and the aldehyde group is a meta-director. The substitution pattern to yield the 3,5-dibromo product is thus a result of the directing effects of both substituents.

Q2: Which brominating agents are suitable for this synthesis?

A2: Common brominating agents for this type of reaction include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of agent and solvent can influence the reactivity and selectivity of the bromination. For dibromination, molecular bromine is often used.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions should be equipped with a gas trap to neutralize any evolved hydrogen bromide (HBr) gas.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be used to separate the starting material, mono-brominated intermediates, and the desired di-brominated product.

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete Reaction: Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.
Decomposition of Product: Harsh reaction conditions or prolonged heating.Use milder reaction conditions. Ensure the work-up procedure is performed promptly after reaction completion.
Loss of Product During Work-up: Product may be soluble in the aqueous layer or lost during extraction.Ensure the correct pH of the aqueous layer during work-up. Perform multiple extractions with a suitable organic solvent.
Formation of Mono-brominated Byproducts Insufficient Brominating Agent: The stoichiometry of the brominating agent is too low.Use a slight excess of the brominating agent (e.g., 2.1-2.2 equivalents of Br₂).
Low Reaction Temperature: The activation energy for the second bromination is not reached.Increase the reaction temperature after the initial addition of the brominating agent.
Formation of Other Isomers Incorrect Reaction Conditions: The regioselectivity of the bromination is sensitive to the solvent and catalyst.Ensure the use of a non-polar solvent to favor the desired isomer. Avoid the use of a Lewis acid catalyst which may alter the regioselectivity.
Product is an Oil or Fails to Crystallize Presence of Impurities: Residual solvent or byproducts can inhibit crystallization.Purify the crude product using column chromatography. Try different solvent systems for recrystallization (e.g., ethanol/water, hexanes/ethyl acetate).
Product is inherently low melting: The pure product might be a low-melting solid or an oil at room temperature.Confirm the identity and purity of the product by NMR and Mass Spectrometry. If pure, the oily nature is inherent.

Experimental Protocol

A representative protocol for the synthesis of this compound is provided below.

Reaction Scheme:

2-methoxybenzaldehyde → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
2-methoxybenzaldehyde136.1510.0 g1.0
Bromine (Br₂)159.8111.5 mL2.2
Glacial Acetic Acid-100 mL-
Sodium Thiosulfate (10% aq. solution)-As needed-
Sodium Bicarbonate (saturated aq. solution)-As needed-
Dichloromethane (DCM)-200 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap containing a solution of sodium thiosulfate, dissolve 2-methoxybenzaldehyde (10.0 g) in glacial acetic acid (100 mL).

  • Addition of Bromine: Cool the flask in an ice bath. Slowly add bromine (11.5 mL) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water (500 mL). Quench the excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL), water (100 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

experimental_workflow start Start dissolve Dissolve 2-methoxybenzaldehyde in glacial acetic acid start->dissolve cool Cool to 0-10 °C dissolve->cool add_br2 Add Bromine (2.2 eq) dropwise cool->add_br2 react Stir at room temperature (12-16 h) add_br2->react quench Quench with water and Na2S2O3 solution react->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO3, water, and brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Column Chromatography) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flow start Low Yield or Incomplete Reaction check_tlc Analyze reaction mixture by TLC start->check_tlc sm_present Starting material present? check_tlc->sm_present mono_bromo Mono-brominated product observed? check_tlc->mono_bromo increase_time_temp Increase reaction time and/or temperature sm_present->increase_time_temp Yes optimize_workup Optimize work-up and extraction procedure sm_present->optimize_workup No increase_time_temp->check_tlc check_equivalents Check stoichiometry of brominating agent check_equivalents->optimize_workup mono_bromo->check_equivalents No add_more_br2 Add more brominating agent (0.1-0.2 eq) mono_bromo->add_more_br2 Yes add_more_br2->check_tlc end Improved Yield optimize_workup->end

Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.

Identifying side products in the bromination of 2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bromination of 2-Methoxybenzaldehyde

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the bromination of 2-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the bromination of 2-methoxybenzaldehyde?

The primary and expected major product from the electrophilic bromination of 2-methoxybenzaldehyde is 5-bromo-2-methoxybenzaldehyde . The methoxy group (-OCH₃) is a strong activating and ortho-, para-directing group, while the aldehyde group (-CHO) is a deactivating and meta-directing group. The directing effect of the powerful methoxy group dominates, leading to substitution at the position para to it (C5), which is sterically accessible. This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.

Q2: What are the common side products observed during this reaction?

Several side products can form depending on the reaction conditions. These include:

  • Isomeric Monobrominated Products: Although the 5-bromo isomer is major, small amounts of other isomers, such as 3-bromo-2-methoxybenzaldehyde , can be formed.

  • Dibrominated Products: Over-bromination can lead to the formation of 3,5-dibromo-2-methoxybenzaldehyde . The presence of two electron-directing groups can make the ring susceptible to a second substitution if an excess of the brominating agent is used or if reaction conditions are too harsh.

  • Oxidized Products: The aldehyde functional group can be oxidized to a carboxylic acid, forming 5-bromo-2-methoxybenzoic acid , especially if the reaction is exposed to air for extended periods or if oxidizing contaminants are present.

  • Demethylation Products: Under strongly acidic conditions, the methoxy group can be cleaved to a hydroxyl group, potentially leading to brominated hydroxybenzaldehyde derivatives.

  • Bromodecarbonylation Products: In some cases, particularly with highly activated aromatic aldehydes, the aldehyde group can be replaced by a bromine atom, a reaction known as bromodecarbonylation.

Q3: What factors contribute to the formation of these side products?

The formation of side products is influenced by several experimental parameters:

  • Stoichiometry: Using more than one equivalent of the brominating agent (e.g., Br₂) significantly increases the likelihood of forming dibrominated products.

  • Reaction Temperature: Higher temperatures can reduce the regioselectivity of the reaction, leading to a greater proportion of isomeric byproducts, and can also promote over-bromination.

  • Solvent and Catalyst: The choice of solvent and catalyst (e.g., Lewis acids) can affect the reactivity of the brominating agent and the substrate, thereby influencing the product distribution. For instance, bromination in acetic acid is a common method.

  • Purity of Reagents: Impurities in the starting material or reagents can lead to unexpected side reactions.

Q4: How can the formation of side products be minimized?

To maximize the yield of the desired 5-bromo-2-methoxybenzaldehyde, consider the following precautions:

  • Control Stoichiometry: Use a precise, slightly substoichiometric or stoichiometric amount (1.0 equivalent) of the brominating agent.

  • Maintain Low Temperature: Perform the reaction at a reduced temperature (e.g., 0-10 °C) to enhance regioselectivity and prevent over-reaction.

  • Slow Addition: Add the brominating agent dropwise to the solution of 2-methoxybenzaldehyde to maintain a low concentration of the electrophile and control the reaction exotherm.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the aldehyde group.

Q5: How can the main product and side products be identified and separated?

  • Identification:

    • Thin-Layer Chromatography (TLC): TLC is an effective initial method to check the reaction progress and identify the number of components in the product mixture.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structure elucidation. The number of signals, their splitting patterns (coupling constants), and chemical shifts in the aromatic region can distinguish between the different isomers.

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can separate the components of the mixture and provide their respective mass-to-charge ratios, confirming their molecular weights.

  • Purification:

    • Recrystallization: If the desired product is a solid and its solubility differs significantly from the impurities, recrystallization is an effective purification method.

    • Column Chromatography: For complex mixtures or to separate isomers with similar polarities, column chromatography on silica gel is the most reliable technique.

Troubleshooting Guide

Problem Observed Potential Cause(s) Recommended Solution(s)
Low yield of desired product 1. Incomplete reaction. 2. Significant formation of multiple side products. 3. Mechanical loss during workup.1. Monitor the reaction by TLC until the starting material is consumed. 2. Optimize reaction conditions (temperature, stoichiometry) to improve selectivity. 3. Ensure efficient extraction and careful handling during purification steps.
Product is a mixture of isomers 1. Reaction temperature was too high, reducing regioselectivity. 2. Highly reactive brominating agent or conditions used.1. Maintain a lower reaction temperature (e.g., 0 °C). 2. Consider a milder brominating agent (e.g., N-Bromosuccinimide). 3. Purify the mixture using column chromatography.
Significant amount of dibrominated product detected 1. Excess brominating agent was used. 2. Poor control over local concentration of the brominating agent.1. Use exactly one equivalent or a slight excess of 2-methoxybenzaldehyde. 2. Add the brominating agent slowly and with vigorous stirring.
Presence of carboxylic acid impurity 1. Oxidation of the aldehyde group. 2. Exposure to air during a lengthy reaction or workup.1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Use freshly distilled/purified solvents and reagents. 3. The acidic impurity can be removed by washing the organic extract with a mild base (e.g., saturated NaHCO₃ solution).

Data Presentation: Product Profile

The following table summarizes the key characteristics of the starting material and potential products.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )
2-MethoxybenzaldehydeC₈H₈O₂136.15
5-Bromo-2-methoxybenzaldehyde (Major Product) C₈H₇BrO₂215.04
3-Bromo-2-methoxybenzaldehyde (Side Product)C₈H₇BrO₂215.04
This compound (Side Product)C₈H₆Br₂O₂293.94
5-Bromo-2-methoxybenzoic acid (Side Product)C₈H₇BrO₃231.04

Experimental Protocols

Representative Protocol for Bromination of 2-Methoxybenzaldehyde

This is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

  • Preparation: Dissolve 2-methoxybenzaldehyde (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1.0 eq.) in glacial acetic acid. Add this solution dropwise to the stirred aldehyde solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, pour the mixture slowly into a beaker containing ice water. A precipitate should form.

  • Workup: Collect the solid precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol to remove residual acetic acid and impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate solvent system to separate any isomeric or over-brominated side products.

Protocol for Product Analysis by ¹H NMR
  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • 5-Bromo-2-methoxybenzaldehyde: Expect to see a singlet for the aldehyde proton (~10.4 ppm), a singlet for the methoxy protons (~3.9 ppm), and three distinct signals in the aromatic region (typically a doublet, a doublet of doublets, and another doublet) corresponding to the three aromatic protons.

    • Side Products: Isomeric and dibrominated products will show different splitting patterns and numbers of signals in the aromatic region, which can be used for their identification and for assessing the purity of the main product.

Visualization of Reaction Pathways

The following diagram illustrates the primary reaction pathway to the desired product and the formation of common side products.

Bromination_Pathway cluster_conditions Start 2-Methoxybenzaldehyde Reagent + Br₂ Start->Reagent MainProduct 5-Bromo-2-methoxybenzaldehyde (Major Product) Reagent->MainProduct Para-directing effect of -OCH₃ SideProduct1 3-Bromo-2-methoxybenzaldehyde (Isomeric Side Product) Reagent->SideProduct1 Minor ortho-substitution ExcessBr2 + Excess Br₂ MainProduct->ExcessBr2 SideProduct2 This compound (Over-bromination Side Product) Conditions Glacial Acetic Acid, 0°C to RT ExcessBr2->SideProduct2

Caption: Reaction scheme for the bromination of 2-methoxybenzaldehyde.

Overcoming low reactivity in Suzuki coupling of 3,5-Dibromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling of 3,5-Dibromo-2-methoxybenzaldehyde

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Suzuki-Miyaura coupling of this compound. This substrate is known for its low reactivity due to the steric hindrance imposed by the ortho-methoxy group and the electronic effects of its substituents.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield?

A1: Low yields with this substrate are typically due to a combination of steric hindrance and electronic effects.

  • Inefficient Oxidative Addition : The primary challenge is the steric bulk from the ortho-methoxy group, which hinders the palladium catalyst's approach to the C-Br bond at the 3-position.[1] This slows down the initial, often rate-determining, oxidative addition step of the catalytic cycle.[2] The electron-donating nature of the methoxy group can also deactivate the C-Br bond, making oxidative addition less favorable.[3]

  • Difficult Reductive Elimination : Steric congestion around the palladium center after transmetalation can also impede the final C-C bond-forming reductive elimination step.[1]

  • Catalyst Decomposition : Higher temperatures are often required for hindered substrates, which can lead to catalyst decomposition before the reaction completes.[1][4]

  • Side Reactions : Competing side reactions, such as protodeboronation of the boronic acid or homocoupling of the starting materials, can consume reagents and lower the yield of the desired product.[1]

Q2: My reaction stops after the first coupling (mono-substitution). How can I promote the second coupling to achieve a di-substituted product?

A2: Achieving di-substitution requires overcoming the increased steric hindrance after the first coupling and ensuring the catalyst remains active.

  • Increase Catalyst Loading : For challenging couplings, a higher catalyst loading (2-5 mol%) may be necessary to achieve a satisfactory conversion.[5]

  • Use a More Active Catalyst System : Switch to a more robust and sterically bulky ligand system known to facilitate reactions of hindered substrates. Buchwald ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[6][7][8]

  • Force Reaction Conditions : Increase the reaction temperature and/or time. If the reaction stalls, consider adding a fresh portion of the catalyst.

  • Choice of Base and Solvent : Stronger bases like t-BuOK or Cs₂CO₃ and high-boiling point solvents like dioxane or toluene can promote the reaction.[6][9]

Q3: The reaction isn't starting at all. What are the first things I should check?

A3: A complete failure to initiate often points to issues with the catalyst or reaction environment.

  • Inert Atmosphere : Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids.[4] Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[4][11]

  • Reagent Purity : Verify the purity of your aryl halide and boronic acid. Impurities can poison the catalyst.

  • Base and Water Content : Some anhydrous couplings require a small amount of water to function correctly, particularly with bases like K₃PO₄.[3] Conversely, excess water can promote protodeboronation.

Q4: What are the most effective catalyst and ligand systems for this sterically hindered substrate?

A4: The key is to use bulky, electron-rich ligands that stabilize the palladium center and accelerate both oxidative addition and reductive elimination.[2]

  • Bulky Monodentate Phosphine Ligands (Buchwald type) : Ligands like SPhos (2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine) have shown exceptional activity for coupling sterically hindered substrates, often allowing reactions to proceed at lower temperatures.[7][8]

  • N-Heterocyclic Carbene (NHC) Ligands : NHC-palladium complexes are highly efficient and robust catalysts for sterically demanding couplings.[6] They possess strong σ-donor properties that enhance catalytic activity.[6]

  • Palladacycle Precatalysts : These are often more stable and can provide a controlled release of the active catalytic species, leading to higher turnover numbers.[2][4]

Q5: How do I prevent protodeboronation of my boronic acid?

A5: Protodeboronation, the cleavage of the C-B bond, is a major side reaction, especially under harsh conditions.[1]

  • Use Milder Bases : Employ bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong hydroxides.[1][12]

  • Use Boronic Esters : Pinacol boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[10]

  • Anhydrous Conditions : For sensitive boronic acids, running the reaction under strictly anhydrous conditions can minimize this side reaction.

  • Control Temperature : Avoid excessively high temperatures, as they can accelerate the rate of protodeboronation.

Data Summary of Recommended Conditions

The following tables summarize recommended starting conditions for the Suzuki coupling of sterically hindered aryl bromides like this compound, based on literature for similar challenging substrates.

Table 1: Recommended Catalyst Systems for Sterically Hindered Substrates

Catalyst Precursor Ligand Catalyst Loading (mol%) Key Advantages Reference(s)
Pd₂(dba)₃ or Pd(OAc)₂ SPhos 1 - 3 High activity for hindered biaryls, often works at RT for chlorides. [7][8]
Pd(OAc)₂ RuPhos 1 - 3 Effective for highly congested couplings. [5]
Pd₂(dba)₃ P(t-Bu)₃ 1 - 2 Effective for a wide range of aryl halides at room temperature. [12]
PEPPSI-iPr (NHC Ligand) 1 - 3 Air and moisture stable precatalyst, high thermal stability. [10]

| Acenaphthoimidazolylidene Pd Complex | (NHC Ligand) | 0.05 - 1 | Excellent yields with low catalyst loadings under mild conditions. |[6] |

Table 2: Recommended Base and Solvent Combinations

Base Equivalents Solvent Temperature (°C) Notes Reference(s)
K₃PO₄ 2.0 - 3.0 Dioxane / H₂O (e.g., 4:1) 80 - 110 A common and effective choice for many Suzuki couplings. [13]
Cs₂CO₃ 2.0 - 3.0 Dioxane 80 - 100 A strong, mild base often effective for difficult couplings. [1][9]
t-BuOK 2.0 - 3.0 Dioxane 60 - 100 Very strong base, highly effective in optimization studies. [6]
K₂CO₃ 2.0 - 3.0 Toluene / H₂O 80 - 110 Milder base, can help reduce protodeboronation. [1]

| KF | 3.0 | Dioxane | 100 - 110 | Anhydrous fluoride source, effective for base-sensitive substrates. |[12][14] |

Visual Diagrams

Catalytic Cycle and Key Challenges

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_challenges Challenges with this compound pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L₂-R pd2_aryl->pd2_trans Transmetalation (R-B(OR)₂) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product challenge1 Steric hindrance from ortho-methoxy group slows this step. challenge1->pd0 challenge2 Steric congestion can hinder C-C bond formation. challenge2->pd2_trans

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically hindered steps.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Low / No Yield cause1 Inactive Catalyst / Poor Atmosphere start->cause1 cause2 Inefficient Oxidative Addition (Sterics) start->cause2 cause3 Protodeboronation start->cause3 cause4 Poor Solubility / Wrong Base start->cause4 sol1 Use fresh catalyst/ligand. Ensure rigorous degassing and inert atmosphere. cause1->sol1 sol2 Switch to bulky ligand (e.g., SPhos, NHC). Increase temperature. cause2->sol2 sol3 Use boronic ester. Use milder base (K₂CO₃, KF). Anhydrous conditions. cause3->sol3 sol4 Change solvent (Dioxane, Toluene). Screen bases (K₃PO₄, Cs₂CO₃). cause4->sol4

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

Reaction Pathway: Mono- vs. Di-substitution

Reaction_Pathway start_material 3,5-Dibromo- 2-methoxybenzaldehyde mono_product_5 5-Bromo-3-R- 2-methoxybenzaldehyde start_material->mono_product_5 Suzuki @ C5 (Less Hindered) mono_product_3 3-Bromo-5-R- 2-methoxybenzaldehyde start_material->mono_product_3 Suzuki @ C3 (More Hindered) di_product 3,5-Di-R- 2-methoxybenzaldehyde mono_product_5->di_product Suzuki @ C3 (Very Hindered) mono_product_3->di_product Suzuki @ C5 (Hindered)

Caption: Selective coupling pathways for this compound.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, employing a robust catalyst system suitable for sterically hindered substrates.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.1 equiv for mono-coupling; 2.2-2.5 equiv for di-coupling)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed Water

  • Schlenk flask or reaction vial with a septum cap

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the boronic acid/ester, the base (e.g., K₃PO₄, 3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the ligand (e.g., SPhos, 3 mol%).[14]

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.[4]

  • Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

  • Degassing : Sparge the resulting mixture with a stream of argon for 10-15 minutes to ensure it is thoroughly deoxygenated.[15]

  • Reaction : Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. For di-substitution, longer reaction times (12-24 hours) may be required.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[15]

Safety Note : Always perform reactions in a well-ventilated fume hood. Palladium catalysts and organic solvents can be hazardous. Consult the Safety Data Sheets (SDS) for all reagents before use. Heating a sealed vessel must be done with appropriate precautions, such as using a blast shield.[15]

References

Technical Support Center: Optimizing Palladium-Catalyzed Reactions of Bromobenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed reactions involving bromobenzaldehydes.

General Troubleshooting

This section addresses common issues applicable to various palladium-catalyzed cross-coupling reactions.

Q1: My reaction is showing low or no product yield. What are the initial troubleshooting steps?

A1: A low or non-existent yield in a palladium-catalyzed reaction can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality: Ensure all starting materials, especially the bromobenzaldehyde, coupling partner (e.g., boronic acid, alkyne), solvent, and base are pure and anhydrous. Moisture and oxygen can significantly inhibit the reaction.[1] Solvents should be freshly distilled or obtained from a reliable commercial source.[1]

  • Catalyst and Ligand Activity: The palladium source and ligands are crucial for the reaction's success. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using a pre-activated Pd(0) source or a more advanced precatalyst system for more reliable generation of the active catalyst.[1]

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to air. Ensure the reaction vessel was properly degassed (e.g., via several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 15-30 minutes) and maintained under an inert atmosphere throughout the reaction.[1]

  • Reaction Temperature: The temperature may be too low for the oxidative addition step, which is often the rate-determining step.[1] A stepwise increase in temperature should be considered, while being mindful that excessive heat can lead to catalyst decomposition.[1]

Q2: The reaction mixture has turned black, and the reaction has stalled. What is happening, and how can I prevent it?

A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and aggregation of the active Pd(0) catalyst into an inactive state.[1] This is a frequent cause of catalyst deactivation.

Common Causes and Prevention Strategies:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst. Rigorous degassing of all reagents and solvents and maintaining a strict inert atmosphere is the primary preventative measure.[1]

  • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unstable Pd(0) species can aggregate. Using bulky, electron-rich ligands can form more stable complexes and prevent this. Increasing the ligand-to-palladium ratio can also be beneficial.[1]

  • High Temperatures: Prolonged heating at elevated temperatures can accelerate catalyst decomposition. It is crucial to optimize the reaction to run at the lowest effective temperature.[1]

Logical Troubleshooting Workflow for Low Yield

G cluster_corrective_actions Corrective Actions Start Low or No Yield CheckReagents Verify Reagent Purity and Anhydrous Conditions Start->CheckReagents CheckInert Ensure Rigorous Inert Atmosphere CheckReagents->CheckInert Reagents OK PurifyReagents Purify/Dry Reagents & Solvents CheckReagents->PurifyReagents CheckCatalyst Assess Catalyst/Ligand Activity CheckInert->CheckCatalyst Atmosphere OK DegasSystem Improve Degassing Protocol CheckInert->DegasSystem CheckTemp Optimize Reaction Temperature CheckCatalyst->CheckTemp Catalyst OK NewCatalyst Use Fresh/Alternative Catalyst CheckCatalyst->NewCatalyst TroubleshootSideReaction Investigate Potential Side Reactions CheckTemp->TroubleshootSideReaction Temp OK AdjustTemp Screen Temperature Range CheckTemp->AdjustTemp Success Reaction Optimized TroubleshootSideReaction->Success AnalyzeByproducts Identify and Mitigate Side Reactions TroubleshootSideReaction->AnalyzeByproducts

Caption: Troubleshooting workflow for low-yield palladium-catalyzed reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides.

FAQs

Q: Which base and solvent combination is optimal for the Suzuki coupling of bromobenzaldehydes?

A: The choice of base and solvent is crucial and often substrate-dependent. A screening of conditions is recommended.

  • Bases: Inorganic bases are generally preferred.[2] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The base activates the boronic acid, facilitating transmetalation.[3] For base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[3][4]

  • Solvents: A mixture of an organic solvent and water is often effective.[4] Common organic solvents include toluene, 1,4-dioxane, and dimethylformamide (DMF).[2][4] The aqueous phase is essential for dissolving the inorganic base.[4] For substrates with poor solubility, solvents like chlorinated aromatics may be considered.[4]

Data Presentation: Suzuki Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)10095
2Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (5:1)8088
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)11092
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)THF/H₂O (3:1)6575

Note: This data is illustrative and based on typical conditions. Actual results may vary.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add 4-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst and ligand under a stream of inert gas.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Heck-Mizoroki Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[5]

FAQs

Q: What are the key parameters to optimize in a Heck reaction with bromobenzaldehydes?

A: The base, solvent, and temperature are critical parameters to optimize for a successful Heck reaction.[6]

  • Base: Both organic bases like triethylamine (Et₃N) and inorganic bases such as sodium carbonate (Na₂CO₃) can be effective.[6][7] The choice of base can influence the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) are commonly used.[6] In some cases, aqueous systems can also provide good results.[7] High polarity of the solvent can enhance reactivity.[6]

  • Temperature: The reaction often requires elevated temperatures to proceed efficiently.[6]

Data Presentation: Heck Coupling of 4-Bromobenzaldehyde with Styrene

EntryPalladium Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)Et₃N (1.5)DMF1201285
2PdCl₂ (2)Na₂CO₃ (2)DMA100890
3Pd(PPh₃)₄ (3)K₂CO₃ (2)Toluene1101678
4Pd/C (5)iPr₂NH (2)H₂O100682

Note: This data is illustrative and based on typical conditions. Actual results may vary.

Experimental Protocol: Heck-Mizoroki Reaction

  • In a sealed tube, combine 4-bromobenzaldehyde (1.0 mmol), styrene (1.1 mmol), the palladium catalyst, and the base.

  • Add the degassed solvent under an inert atmosphere.

  • Seal the tube and heat the reaction mixture to the specified temperature with stirring.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[8][9]

FAQs

Q: What is the role of the copper co-catalyst and the base in the Sonogashira reaction?

A: The copper(I) salt (typically CuI) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[8] The base, usually an amine like triethylamine or diisopropylamine, serves to deprotonate the terminal alkyne and can also act as the solvent.[8]

Data Presentation: Sonogashira Coupling of 3-Bromobenzaldehyde with Phenylacetylene

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF6592
2Pd(PPh₃)₄ (3)CuI (1.5)iPr₂NHDMF8088
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (1)PiperidineToluene10085
4PdCl₂(MeCN)₂ (2)CuI (1)DBUAcetonitrile5090

Note: This data is illustrative and based on typical conditions. Actual results may vary.

Experimental Protocol: Sonogashira Coupling

  • To a solution of the bromobenzaldehyde (1.0 eq) in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.[8]

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Add the terminal alkyne (1.1 eq) via syringe.[8]

  • Stir the reaction at the desired temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.[8]

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[8]

  • Purify the product by flash column chromatography.[8]

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Oxidative Addition Oxidative Addition->Pd(0)L2 Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R Ar-C≡C-R Reductive Elimination->Ar-C≡C-R Ar-X Ar-X Ar-X->Oxidative Addition R-C≡C-H + Base -> R-C≡C- R-C≡C-H + Base -> R-C≡C- R-C≡C- + CuX -> R-C≡C-Cu R-C≡C- + CuX -> R-C≡C-Cu R-C≡C-Cu R-C≡C-Cu R-C≡C-Cu->Transmetalation

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10]

FAQs

Q: Which bases are suitable for the Buchwald-Hartwig amination of bromobenzaldehydes?

A: Strong, non-nucleophilic bases are typically required. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[11] The choice of base can depend on the nature of the amine and the aryl halide. Simple inorganic bases are often preferred from a green chemistry perspective.[2]

Data Presentation: Buchwald-Hartwig Amination of 2-Bromobenzaldehyde with Aniline

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.4)Toluene10091
2Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)1,4-Dioxane11089
3G3-XPhos (2)-LHMDS (1.5)THF6594
4Pd(OAc)₂ (2)DavePhos (4)K₃PO₄ (2)t-BuOH10085

Note: This data is illustrative and based on typical conditions. Actual results may vary.

Experimental Protocol: Buchwald-Hartwig Amination

  • Add the palladium precatalyst, ligand (if not using a pre-formed complex), and base to an oven-dried Schlenk tube.

  • In a separate flask, dissolve the bromobenzaldehyde and the amine in the reaction solvent.

  • Add the solution of the substrates to the Schlenk tube containing the catalyst and base.

  • Degas the reaction mixture with three cycles of vacuum and backfilling with an inert gas.

  • Heat the reaction to the desired temperature and stir until the starting material is consumed (monitored by LC-MS or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of 3,5-Dibromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of impurities from crude 3,5-Dibromo-2-methoxybenzaldehyde. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in obtaining a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route, but typically include:

  • Unreacted Starting Material: 2-methoxybenzaldehyde.

  • Monobrominated Intermediates: Primarily 3-bromo-2-methoxybenzaldehyde and 5-bromo-2-methoxybenzaldehyde.

  • Regioisomers: Other dibrominated isomers of 2-methoxybenzaldehyde.

  • Oxidation Product: 3,5-Dibromo-2-methoxybenzoic acid, which can form upon exposure of the aldehyde to air and light.

  • Residual Brominating Reagent Byproducts: For example, succinimide if N-bromosuccinimide (NBS) is used.

Q2: What is the initial appearance of crude vs. pure this compound?

A2: Crude this compound is often an off-white, yellow, or light brown solid. The pure compound is typically a white to off-white crystalline solid. A significant color change after purification is a good indicator of successful impurity removal.

Q3: Which analytical techniques are recommended to assess the purity of this compound?

A3: The purity of the compound can be effectively assessed using the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in the crude mixture and to monitor the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Confirms the structure of the desired product and helps in identifying and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

Q4: Can I use a simple aqueous wash to remove impurities?

A4: A simple wash with a saturated sodium bicarbonate (NaHCO₃) solution can help remove acidic impurities like 3,5-Dibromo-2-methoxybenzoic acid.[1] However, this will not remove other common organic impurities such as starting material or monobrominated species. For comprehensive purification, recrystallization or column chromatography is necessary.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
The final product has a persistent yellow or brown color after a single recrystallization. The crude material has a high level of colored impurities or some impurities have similar solubility to the product.1. Perform a second recrystallization. 2. Consider adding a small amount of activated carbon to the hot solution during recrystallization to adsorb colored impurities (use with caution as it can also adsorb the product). 3. If recrystallization is ineffective, purify the material using column chromatography.
TLC analysis after purification still shows a spot corresponding to the starting material (2-methoxybenzaldehyde). The polarity of the recrystallization solvent is not optimal, leading to co-precipitation. The column chromatography solvent system is not optimized.1. For recrystallization, try a different solvent or a solvent mixture (e.g., ethanol/water). 2. For column chromatography, use a less polar eluent at the beginning to ensure the starting material and other less polar impurities are well-separated from the desired product. A gradient elution from hexane to a hexane/ethyl acetate mixture is recommended.
Monobrominated impurities are still present in the final product. Monobrominated species often have very similar solubility and polarity to the desired dibrominated product, making separation difficult.1. Careful optimization of the recrystallization solvent system may improve separation. Slow cooling can promote the formation of purer crystals. 2. Flash column chromatography with a shallow gradient of a hexane/ethyl acetate solvent system is often the most effective method for removing these closely related impurities.[2]
Low yield after recrystallization. The product is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.1. Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.[3] 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. After cooling to room temperature, place the solution in an ice bath to maximize crystal formation.[4]
The product does not crystallize from the solution. The solution is not supersaturated, or there is a high concentration of impurities inhibiting crystallization.1. Try to induce crystallization by scratching the inside of the flask with a glass rod. 2. Add a seed crystal of the pure product. 3. Reduce the volume of the solvent by evaporation. 4. If impurities are the issue, an initial purification by column chromatography may be necessary before recrystallization.
The compound appears to degrade on the silica gel column (streaking on TLC). The aldehyde may be sensitive to the acidic nature of standard silica gel.1. Use deactivated silica gel (e.g., by adding 1-2% triethylamine to the eluent). 2. Work quickly and avoid leaving the compound on the column for an extended period.

Quantitative Data on Purification

Purification Method Compound Initial Purity (approx.) Final Purity (approx.) Typical Yield Reference
Recrystallization2-Bromo-5-hydroxy-4-methoxybenzaldehydeNot specifiedHigh purityNot specified[3]
Column Chromatography5-bromo-2-hydroxy-3-methoxybenzaldehydeNot specified97%High[2]
Recrystallization2-amino-3,5-dibromobenzaldehydeNot specified99.2%92.8%[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is effective for removing impurities with significantly different solubility profiles from the target compound. Ethanol is a good starting solvent to try.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum to obtain pure this compound.

Protocol 2: Purification by Column Chromatography

This method is highly effective for separating compounds with similar polarities, such as monobrominated impurities.[2]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a silica gel slurry in the least polar eluent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring an even and crack-free packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in separate test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallize Recrystallization Crude->Recrystallize Method 1 Column Column Chromatography Crude->Column Method 2 Dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) Filter Vacuum Filtration Dissolve->Filter Recrystallize->Dissolve Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure_Recryst Pure Product Dry->Pure_Recryst TLC TLC Analysis for Solvent System Column->TLC Pack Pack Silica Column TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) Load->Elute Collect Collect & Analyze Fractions Elute->Collect Evaporate Combine Pure Fractions & Evaporate Solvent Collect->Evaporate Pure_Column Pure Product Evaporate->Pure_Column

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Crude Product Purified CheckPurity Assess Purity by TLC/HPLC Start->CheckPurity IsPure Is Product Pure? CheckPurity->IsPure ImpurityType Identify Impurity Type IsPure->ImpurityType No End_Success Purification Successful IsPure->End_Success Yes StartingMaterial Starting Material or Non-polar Impurities ImpurityType->StartingMaterial Non-polar Spot MonoBromo Monobrominated or Isomeric Impurities ImpurityType->MonoBromo Spot close to Product Colored Colored Impurities ImpurityType->Colored Visible Color Solution_Column Use Column Chromatography with a shallow gradient. StartingMaterial->Solution_Column MonoBromo->Solution_Column Solution_Carbon Recrystallize with Activated Carbon. Colored->Solution_Carbon End_Failure Further Optimization Needed Solution_Column->End_Failure Solution_Recryst Repeat Recrystallization with slow cooling. Solution_Recryst->End_Failure Solution_Carbon->Solution_Recryst

Caption: Troubleshooting decision tree for purifying this compound.

References

Troubleshooting column chromatography separation of halogenated isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Column Chromatography of Halogenated Isomers

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of halogenated isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating halogenated isomers using column chromatography?

A1: The main difficulty in separating halogenated isomers lies in their subtle structural differences, which lead to very similar physical and chemical properties.[1] This results in challenges such as:

  • Minimal Polarity Differences: Positional isomers (ortho, meta, para) or diastereomers often have very slight differences in polarity, making it difficult for standard stationary phases like silica gel to distinguish between them effectively.[1]

  • Co-elution: Due to their structural similarities, isomers interact with the stationary phase in a nearly identical manner, frequently leading to overlapping elution profiles and poor resolution.[1][2]

  • Halogen Bonding and π-π Interactions: The presence of halogen atoms introduces unique intermolecular forces like halogen bonding and π-π interactions, which can significantly influence retention behavior.[3][4] The strength of these interactions can vary depending on the specific halogen (I > Br > Cl > F) and its position on the molecule.[3]

  • Compound Stability: Some halogenated compounds may be unstable on acidic stationary phases like silica gel, leading to degradation during purification.[1][5]

Q2: How do I select the appropriate stationary phase for my separation?

A2: The choice of stationary phase is critical and often requires screening.[6] Standard silica gel is a good starting point for normal-phase chromatography, but more complex separations benefit from phases that offer different selectivity.[1]

  • Normal-Phase: Silica gel is the most common choice.[1] Alumina (acidic, neutral, or basic) can be an alternative, particularly for purifying amines.[1]

  • Reversed-Phase: C18 columns are widely used but often separate based on hydrophobicity, which may not be sufficient for isomers.[7]

  • Specialized Phases for Isomers: For difficult separations, consider stationary phases that promote specific interactions:

    • Pentafluorophenyl (PFP) and Phenyl-Hexyl Columns: These are excellent for separating positional isomers of aromatic halogenated compounds due to π-π, dipole-dipole, and hydrophobic interactions.[8]

    • Biphenyl Columns: These can offer enhanced π-π interactions and have shown success in resolving positional isomers like ortho, meta, and para substituted compounds.[1][9]

    • Carbon-Based Materials: Stationary phases coated with materials like C70-fullerene can effectively separate halogenated benzenes by leveraging halogen–π interactions.[3]

    • Chiral Stationary Phases (CSPs): For separating enantiomers, a chiral column is necessary. Polysaccharide-based CSPs (e.g., cellulose, amylose) are common.[6][10]

Q3: How does Thin Layer Chromatography (TLC) help in developing a column chromatography method?

A3: TLC is an indispensable tool for quickly developing and optimizing separation conditions before running a column.

  • Solvent System Selection: TLC allows for rapid screening of various mobile phase compositions to find a system that provides adequate separation between the isomers. Aim for a solvent system where the target compound has an Rf value between 0.2 and 0.3 for good separation on a flash column.[11]

  • Predicting Elution Order: The relative Rf values of the spots on the TLC plate will predict the elution order from the column.

  • Assessing Stability: Running a 2D TLC, where the plate is run in one direction, dried, rotated 90 degrees, and run again in the same solvent, can help determine if a compound is degrading on the silica plate.[5] If degradation occurs, a different stationary phase may be needed.

Troubleshooting Guide

Problem 1: Poor or No Separation of Isomers

Your isomers are co-eluting or showing very poor resolution (overlapping peaks).

Solutions:

  • Optimize the Mobile Phase (Eluent):

    • Decrease Polarity (Normal-Phase): If the Rf values on TLC are too high (> 0.4), your eluent is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). Slower elution generally provides more time for the stationary phase to interact with the analytes, often improving separation.[12]

    • Change Solvent Selectivity: If simply adjusting polarity doesn't work, change one of the solvents to a different class. For example, if a hexane/ethyl acetate mixture fails, try a dichloromethane/methanol or a toluene-based system. Solvents from different selectivity groups can alter the interactions and improve resolution.[13]

    • Use Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the run. This technique can help resolve closely eluting compounds and sharpen later-eluting peaks.[1][11]

  • Select an Alternative Stationary Phase:

    • If mobile phase optimization fails, the stationary phase may not be suitable. As detailed in the table below, phases like PFP, Biphenyl, or specialized carbon materials offer different selectivities compared to standard silica or C18.[3] The separation of halogen-containing pharmaceuticals has been shown to be successful using UHPLC with a PFP column.[14]

  • Adjust Physical Parameters:

    • Lower the Flow Rate: Reducing the speed at which the mobile phase moves through the column increases the interaction time between the isomers and the stationary phase, which can enhance resolution.[12]

    • Increase Column Length: A longer column provides more theoretical plates, increasing the opportunity for separation.[12]

    • Modify Temperature: Changing the column temperature can alter separation selectivity, especially in HPLC.[8][15]

Problem 2: Compound is Not Eluting from the Column

You have run a large volume of eluent, but your target compound has not been detected in the fractions.

Solutions:

  • Increase Mobile Phase Polarity: Your eluent is likely not polar enough to displace the compound from the stationary phase.[1] Gradually increase the percentage of the polar solvent. For very polar compounds on silica, a system like 5-10% methanol in dichloromethane may be required.[1]

  • Check for Compound Decomposition: The compound may have degraded on the stationary phase.[5] Test the compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If it is unstable, consider using a deactivated silica gel or a different stationary phase like alumina or Florisil.[5]

  • Verify Sample Loading: If the sample was loaded in a solvent much stronger than the mobile phase, it could cause band broadening and unusual retention behavior.[16] Ensure the sample is dissolved in the weakest possible solvent before loading.

Problem 3: Peak Tailing

The compound elutes, but the collected fractions show a long, trailing tail of the compound, leading to low purity and recovery.

Solutions:

  • Increase Eluent Polarity After Elution Starts: Once the compound begins to elute, you can often increase the polarity of the mobile phase more aggressively to push the remaining compound off the column faster, which can sharpen the tail end of the peak.[5]

  • Check for Acidity/Basicity: Acidic or basic functional groups on your isomers can interact strongly with silanol groups on silica gel, causing tailing. Adding a small amount of a modifier to the mobile phase, such as triethylamine (~0.1%) for basic compounds or acetic acid (~0.1%) for acidic compounds, can neutralize these interactions and improve peak shape.

  • Reduce Sample Overload: Loading too much sample can saturate the stationary phase and lead to tailing. Use a larger column or reduce the amount of crude material loaded. A typical ratio for flash chromatography is 30:1 to 100:1 of silica gel to sample by weight.[11]

Data Summary Table

Table 1: Stationary Phase and Mobile Phase Selection Guide for Halogenated Isomers

Isomer Type / ChallengeRecommended Stationary PhaseTypical Mobile Phase (Normal)Typical Mobile Phase (Reversed)Key Interactions Leveraged
Positional Isomers (Aromatic) PFP (Pentafluorophenyl)Hexane/DichloromethaneAcetonitrile/Water, Methanol/Waterπ-π, Dipole-Dipole, Hydrophobic
Biphenyl[1]Hexane/Ethyl AcetateAcetonitrile/Water with formic acidEnhanced π-π, Shape Selectivity
Phenyl-Hexyl[8]Toluene/HexaneMethanol/Waterπ-π, Hydrophobic
C70-Fullerene Coated[3]n-hexane/n-decaneN/AHalogen-π, π-π
Diastereomers Silica Gel, Alumina[1]Hexane/Ethyl Acetate, Hexane/EtherN/APolarity, Hydrogen Bonding
C8, Embedded AmideN/AWater/AcetonitrileSpatial/Shape Selectivity, Hydrophobic
Enantiomers Chiral Stationary Phases (e.g., Polysaccharide-based)[6]Hexane/Isopropanol, Hexane/EthanolWater/AcetonitrileChiral Recognition, H-bonding, Inclusion
General Halogenated Compounds Silica Gel (Normal Phase)[1]Hexane/Ethyl AcetateN/APolarity
C18 (Reversed Phase)[1]N/AWater/Methanol, Water/AcetonitrileHydrophobicity

Experimental Protocols

Protocol 1: General Flash Chromatography for Separating Dichlorobenzene Isomers

This protocol outlines a standard flash chromatography procedure for separating a mixture of ortho- and para-dichlorobenzene, a common task involving positional isomers.

  • TLC Analysis:

    • Prepare a TLC developing chamber with a mobile phase of 5% ethyl acetate in hexanes.

    • Dissolve a small amount of the crude mixture in dichloromethane.

    • Spot the mixture on a silica gel TLC plate and develop the plate.

    • Visualize the spots under UV light. The goal is to have the Rf of the spots between 0.2 and 0.4. Adjust the ethyl acetate percentage as needed.

  • Column Packing:

    • Select a glass column and add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel (e.g., 30g for 1g of crude mixture) in the chosen mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles or cracks form.[11] Drain the excess solvent until it is level with the top of the silica.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[17]

  • Sample Loading:

    • Dissolve the crude mixture (e.g., 1.0 g) in a minimal amount of a non-polar solvent like hexanes or dichloromethane.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Drain the solvent until it is just absorbed into the top sand layer.

    • Gently add a small amount of the mobile phase, wash the sides of the column, and drain again. Repeat twice.[17]

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply gentle, consistent air pressure to the top of the column to achieve a steady flow rate.[11]

    • Begin collecting fractions in test tubes or vials.

    • Monitor the elution process by spotting collected fractions on a TLC plate and visualizing under UV light to determine which fractions contain the separated isomers.

  • Analysis and Recovery:

    • Combine the pure fractions of each isomer based on the TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified isomers.

Visualizations

TroubleshootingWorkflow start Problem: Poor or No Separation decision1 Good Separation on TLC? (ΔRf > 0.1) start->decision1 step1 Optimize Mobile Phase (Adjust Polarity / Change Solvent) decision1->step1 No check_loading Check Column Packing & Sample Loading Technique decision1->check_loading Yes decision2 Separation Improved? step1->decision2 step2 Select Alternative Stationary Phase (PFP, Biphenyl, Chiral, etc.) decision2->step2 No solution Successful Separation decision2->solution Yes step3 Adjust Physical Parameters (Flow Rate, Column Length) step2->step3 step3->solution check_loading->step3

Caption: A workflow diagram for troubleshooting poor separation of isomers.

StationaryPhaseSelection start What type of isomers are you separating? enantiomers Enantiomers start->enantiomers diastereomers Diastereomers start->diastereomers positional Positional (Aromatic) start->positional csp Use Chiral Stationary Phase (e.g., Polysaccharide-based) enantiomers->csp Chiral Recognition Needed polar_phases Start with Standard Phases: - Silica (Normal) - C18 (Reversed) diastereomers->polar_phases Exploit Polarity/Steric Differences pi_phases Use Phases with π-Interactions: - PFP - Phenyl-Hexyl - Biphenyl positional->pi_phases Leverage π-π & Halogen-π Interactions

Caption: Logic diagram for selecting a suitable stationary phase.

References

Technical Support Center: Safe Disposal of 3,5-Dibromo-2-methoxybenzaldehyde Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and procedures for the safe disposal of waste containing 3,5-Dibromo-2-methoxybenzaldehyde, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard classification for waste containing this compound?

A1: Waste containing this compound should be treated as halogenated organic hazardous waste.[1][2][3] Based on safety data sheets (SDS) for similar compounds, it is classified as harmful if swallowed and a skin and eye irritant.[4][5][6][7][8] Always consult the specific SDS for the compound you are using as the ultimate source of information.[1]

Q2: Can I dispose of small quantities of this compound waste down the sink?

A2: No. Under no circumstances should waste containing this compound or any halogenated organic compounds be disposed of down the drain.[2][9][10] This is strictly prohibited to prevent environmental contamination.[1][2] All such waste must be collected for proper disposal through your institution's Environmental Health and Safety (EHS) office.[1][10]

Q3: How do I segregate waste containing this compound?

A3: This waste must be collected separately from non-halogenated waste streams.[1][2][3][11] Mixing halogenated and non-halogenated waste can complicate and increase the cost of disposal.[2][10] Use a designated, clearly labeled waste container for "Halogenated Organic Waste."[1][2][3]

Q4: What type of container should I use for collecting this waste?

A4: Use a chemically compatible, leak-proof container with a secure closure.[9][12][13] High-density polyethylene (HDPE) or glass containers are generally suitable.[2] The container must be in good condition and properly labeled as "Hazardous Waste" with the full chemical name of the contents.[1][9]

Q5: What is the recommended final disposal method for this type of waste?

A5: The primary recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[2][3] This process is managed by your institution's EHS department or a certified hazardous waste management provider.[1]

Troubleshooting Guides

Problem: I accidentally mixed a small amount of this compound waste with a non-halogenated solvent waste stream.

  • Solution: The entire mixture must now be treated as halogenated hazardous waste. Do not attempt to separate the components. Label the container clearly to indicate the mixed contents and consult with your EHS office for specific guidance.[10]

Problem: The hazardous waste container for this compound is full. What do I do?

  • Solution: Do not overfill the container. Once it is about three-quarters full, seal it securely.[11] Request a waste pickup from your institution's EHS office as soon as the container is full.[9] Store the sealed container in a designated satellite accumulation area away from incompatible materials.[13][14]

Problem: I have spilled a small amount of solid this compound on the lab bench.

  • Solution:

    • Ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

    • Carefully sweep up the solid material to avoid creating dust.[15]

    • Place the spilled material and any contaminated cleaning materials (e.g., wipes, absorbent pads) into a designated hazardous waste container for halogenated solids.[2][10]

    • Clean the spill area with a suitable solvent, and collect the rinsate as halogenated liquid waste.[1]

    • Report the spill to your EHS department.[2]

Data Presentation

Table 1: Waste Container and Labeling Requirements

ParameterSpecificationRationale
Container Material High-Density Polyethylene (HDPE) or GlassChemical compatibility and resistance.[2]
Container Condition Good condition, no leaks, secure closurePrevents spills and environmental contamination.[9][12]
Primary Label "Hazardous Waste"Clear identification of the container's status.[1]
Content Information Full chemical name(s) and approximate percentagesEnsures safe handling and proper disposal by EHS personnel.[9]
Accumulation Start Date Date waste was first added to the containerCompliance with storage time limits.[9]

Experimental Protocols

Protocol 1: Decontamination of Glassware

  • Initial Rinse: After emptying the glassware of all bulk material, perform an initial rinse with a suitable organic solvent (e.g., acetone) that can dissolve this compound.

  • Collect Rinsate: This first rinse must be collected as halogenated organic liquid waste.[1][9] Do not pour it down the drain.

  • Subsequent Rinses: Perform two additional rinses with the solvent. These rinses should also be collected as hazardous waste. For acutely hazardous waste, a triple rinse is mandatory before the container can be disposed of as regular trash.[10]

  • Final Wash: Proceed with standard laboratory washing procedures using soap and water.

Mandatory Visualizations

WasteDisposalWorkflow Waste Disposal Workflow for this compound cluster_lab Laboratory Procedures cluster_ehs EHS Procedures A Waste Generation (Solid or Liquid) B Segregate as Halogenated Waste A->B C Collect in Labeled, Compatible Container B->C D Store in Satellite Accumulation Area C->D E Request EHS Waste Pickup D->E Container Full F EHS Collection & Transport E->F G Final Disposal (Incineration) F->G SpillCleanupDecisionTree Decision Tree for a Chemical Spill Start Spill Occurs Assess Assess Spill Size & Hazard Start->Assess IsMinor Is it a minor spill manageable by lab staff? Assess->IsMinor Cleanup Don PPE. Contain & Clean Up Spill. Collect all materials as hazardous waste. IsMinor->Cleanup Yes ContactEHS Evacuate Area. Contact EHS Immediately. IsMinor->ContactEHS No Report Report Incident to EHS Cleanup->Report ContactEHS->Report

References

Long-term stability and storage conditions for 3,5-Dibromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and optimal storage conditions for 3,5-Dibromo-2-methoxybenzaldehyde. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[1][2][3] It should be kept in a tightly sealed container to prevent exposure to moisture and air.[1][2][3] Storing under an inert atmosphere, such as nitrogen or argon, is also recommended to minimize oxidation.[2]

Q2: How sensitive is this compound to light and air?

Q3: What is the expected shelf-life of this compound?

A3: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (2-8°C, protected from light and moisture), the compound is expected to remain stable for an extended period. However, for applications requiring high purity, it is advisable to re-analyze the material if it has been stored for more than a year or if it has been exposed to suboptimal conditions.

Q4: Can I store this compound at room temperature?

A4: While short-term storage at room temperature is generally acceptable for handling and experimental use, long-term storage at ambient temperatures is not recommended. Elevated temperatures can accelerate the rate of degradation. For maintaining the integrity and purity of the compound over months or years, refrigeration (2-8°C) is advised.

Q5: What are the common signs of degradation for this compound?

A5: Visual signs of degradation can include a change in color (e.g., yellowing) or the development of a crystalline solid that differs from the initial appearance.[5] Chemically, the primary degradation product is likely to be 3,5-dibromo-2-methoxybenzoic acid due to oxidation of the aldehyde group. This can be detected by analytical techniques such as HPLC, which would show a new peak corresponding to the impurity, or by spectroscopic methods like IR, which would show the appearance of a broad O-H stretch characteristic of a carboxylic acid.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of the starting material.Re-evaluate the purity of your this compound stock using an appropriate analytical method like HPLC or NMR. If significant degradation is observed, use a fresh batch of the compound. Ensure proper storage of the stock solution (refrigerated, protected from light).
Appearance of an unknown impurity in reaction monitoring (e.g., by TLC or LC-MS). Oxidation of the aldehyde to a carboxylic acid.Confirm the identity of the impurity by comparing its analytical data with that of 3,5-dibromo-2-methoxybenzoic acid. To prevent this, consider purging your reaction vessel with an inert gas (nitrogen or argon) before adding the aldehyde.
The compound has changed color or appearance during storage. Exposure to light, air, or moisture.While the material might still be usable for some applications, it is recommended to assess its purity before use. If high purity is critical, purification (e.g., recrystallization) or replacement with a fresh batch is advised.
Low yield in a reaction where the aldehyde is a key reactant. Use of degraded starting material.Verify the purity of the this compound. Aldehyde oxidation to the less reactive carboxylic acid is a common cause for reduced yields in reactions targeting the aldehyde functionality.

Quantitative Data on Stability

While specific long-term stability data for this compound is not publicly available, the following tables represent hypothetical data from an accelerated stability study based on the principles of the Arrhenius equation. These tables illustrate the expected impact of temperature and humidity on the purity of the compound over time.

Table 1: Hypothetical Purity of this compound Under Different Temperature Conditions (Stored in the Dark in a Sealed Container)

Storage Temperature (°C)Purity (%) after 6 MonthsPurity (%) after 12 MonthsPurity (%) after 24 Months
4>99.5>99.0>98.5
2598.597.094.0
4096.092.085.0

Table 2: Hypothetical Impact of Relative Humidity (RH) on the Purity (%) of this compound at 25°C (Stored in the Dark)

Relative Humidity (%)Purity (%) after 12 Months (Sealed Container)Purity (%) after 12 Months (Open to Atmosphere)
2597.096.5
5096.895.0
7596.592.0

Experimental Protocols

The following are representative protocols for assessing the stability of this compound.

Protocol 1: Accelerated Stability Study by HPLC

This protocol describes a typical workflow for an accelerated stability study to predict the long-term shelf life of the compound.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Time-Point Analysis cluster_3 Purity Assessment cluster_4 Data Analysis prep Prepare multiple aliquots of this compound in sealed, amber vials. storage Store aliquots at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) and relative humidities (e.g., 25% RH, 75% RH). prep->storage sampling At defined time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot from each condition. storage->sampling dissolve Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration. sampling->dissolve hplc Analyze the sample by a validated stability-indicating HPLC method. dissolve->hplc quantify Quantify the peak area of the parent compound and any degradation products. hplc->quantify kinetics Determine the degradation rate at each temperature. quantify->kinetics arrhenius Plot the natural logarithm of the rate constant versus the inverse of the absolute temperature (Arrhenius Plot). kinetics->arrhenius extrapolate Extrapolate to the recommended storage temperature (e.g., 4°C) to predict the shelf life. arrhenius->extrapolate

Caption: Workflow for an accelerated stability study of this compound.

Protocol 2: Logical Flow for Troubleshooting Purity Issues

This diagram outlines a logical approach to troubleshooting when a purity issue with this compound is suspected.

G start Purity Issue Suspected (e.g., inconsistent results, color change) check_storage Review storage history: - Temperature - Light exposure - Container seal start->check_storage improper_storage Improper storage identified. check_storage->improper_storage Yes proper_storage Storage conditions appear appropriate. check_storage->proper_storage No reanalyze Re-analyze purity of the stored material using a validated method (e.g., HPLC, NMR). improper_storage->reanalyze proper_storage->reanalyze purity_ok Purity is within specification. reanalyze->purity_ok purity_fail Purity is out of specification. reanalyze->purity_fail investigate_other Investigate other experimental parameters. purity_ok->investigate_other Yes purify_or_replace Purify the material (if feasible) or obtain a fresh batch. purity_fail->purify_or_replace end Problem Resolved investigate_other->end purify_or_replace->end

Caption: Troubleshooting workflow for purity issues of this compound.

References

Technical Support Center: Interpreting Mass Spectrometry Fragmentation Patterns of Brominated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with brominated compounds in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most characteristic feature of a brominated compound in a mass spectrum?

The most distinct feature is the presence of a pair of peaks for the molecular ion (M) and an ion two mass units higher (M+2) that have nearly equal intensities (a 1:1 ratio).[1][2][3][4] This is due to the natural isotopic abundance of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately equal amounts.[2][3][4]

Q2: I see a pair of peaks with a 1:1 intensity ratio, but they are not the molecular ion. What does this signify?

This indicates that the fragment ion still contains a bromine atom.[5] During fragmentation, if the bromine atom remains with a charged fragment, that fragment will also exhibit the characteristic 1:1 isotopic pattern at M and M+2, where M is the mass of the fragment containing ⁷⁹Br.

Q3: My mass spectrum shows peaks at M, M+2, and M+4. What does this pattern indicate?

A pattern of peaks at M, M+2, and M+4 with an intensity ratio of approximately 1:2:1 is characteristic of a compound containing two bromine atoms.[1][6]

Q4: Why is the base peak in my spectrum of a brominated compound not the molecular ion?

Halogens, including bromine, are readily lost during mass spectrometry fragmentation.[4][7] This often results in a fragment peak, corresponding to the remainder of the molecule after the loss of the bromine atom, being the most stable and therefore the most abundant ion (the base peak).[1][8]

Q5: I am not seeing any peaks in my mass spectrum. What should I check?

If you are not observing any peaks, it could be an issue with the sample reaching the detector or with the detector itself.[9] First, ensure that your sample is properly prepared and that the autosampler and syringe are functioning correctly.[9] Check for any cracks in the column that might prevent the sample from reaching the detector.[9] Also, verify that the detector is on and that the gases are flowing correctly.[9]

Q6: The signal intensity of my peaks is very low. How can I improve it?

Poor signal intensity can be caused by several factors.[10] Ensure your sample is at an appropriate concentration; if it is too dilute, the signal will be weak.[10] Conversely, a sample that is too concentrated can cause ion suppression.[10] The choice of ionization technique can also significantly impact signal intensity.[10] It is also crucial to regularly tune and calibrate your mass spectrometer to ensure it is operating at its peak performance.[10]

Data Presentation

Table 1: Isotopic Abundance of Bromine

IsotopeNatural Abundance (%)
⁷⁹Br50.69
⁸¹Br49.31

Table 2: Characteristic Isotopic Patterns for Brominated Compounds

Number of Bromine AtomsIsotopic PeaksApproximate Intensity Ratio
1M, M+21:1
2M, M+2, M+41:2:1
3M, M+2, M+4, M+61:3:3:1

Experimental Protocols

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of a Brominated Compound

  • Sample Preparation:

    • Dissolve the brominated compound in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

    • If necessary, derivatize the sample to increase its volatility.

    • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to 250°C. Use a splitless injection mode for trace analysis or a split injection for more concentrated samples.

    • GC Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start with an initial oven temperature of 50°C for 2 minutes. Ramp the temperature at a rate of 10°C/min to 300°C and hold for 5 minutes.

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.

      • Use Electron Ionization (EI) at 70 eV.

      • Set the mass scan range from m/z 40 to 600.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the peak corresponding to the brominated compound in the total ion chromatogram (TIC).

    • Examine the mass spectrum of the identified peak.

    • Look for the characteristic isotopic pattern of bromine (M and M+2 peaks with a ~1:1 ratio for a single bromine atom).

    • Analyze the fragmentation pattern to elucidate the structure of the compound. Common fragmentations include the loss of a bromine atom (M-79 or M-81).

Mandatory Visualization

Bromine_Isotope_Pattern cluster_molecule Brominated Molecule cluster_ionization Ionization cluster_isotopes Isotopic Distribution cluster_spectrum Mass Spectrum Molecule R-Br Ion [R-Br]+ Molecule->Ion Ionization Isotope1 [R-⁷⁹Br]+ (M) Ion->Isotope1 Contains ⁷⁹Br Isotope2 [R-⁸¹Br]+ (M+2) Ion->Isotope2 Contains ⁸¹Br Spectrum Isotope1->Spectrum ~50% Abundance Isotope2->Spectrum ~50% Abundance

Caption: Isotopic pattern of a singly brominated compound.

Troubleshooting_Workflow Start Start: Unexpected MS Data CheckIsotopePattern Observe Isotopic Pattern? Start->CheckIsotopePattern YesIsotope Yes CheckIsotopePattern->YesIsotope NoIsotope No CheckIsotopePattern->NoIsotope AnalyzeFragments Analyze Fragmentation (e.g., loss of Br) YesIsotope->AnalyzeFragments Characteristic Br Pattern CheckContamination Check for Contamination or Co-elution NoIsotope->CheckContamination No Br Pattern End End: Interpretation AnalyzeFragments->End ReviewMethod Review Sample Prep & Instrument Method CheckContamination->ReviewMethod ReviewMethod->End

Caption: Troubleshooting workflow for brominated compound analysis.

References

Technical Support Center: Resolving Peak Overlap in NMR Spectra of 3,5-Dibromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter peak overlap in the ¹H NMR spectra of 3,5-Dibromo-2-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: I am seeing overlapping signals in the aromatic region of the ¹H NMR spectrum of my this compound sample in CDCl₃. What is the likely cause and what are the first steps to resolve this?

A1: Peak overlap in the aromatic region of this compound is common due to the similar electronic environments of the two aromatic protons. The initial and often simplest approach to resolve this is to change the deuterated solvent.[1] Solvents can induce differential shifts in proton resonances, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS), which can lead to better signal dispersion.[2]

Q2: Which alternative deuterated solvents are recommended for resolving peak overlap in aromatic compounds like this?

A2: For aromatic compounds, using an aromatic solvent like benzene-d₆ or toluene-d₈ can be very effective.[3] These solvents interact with the solute through specific intermolecular interactions, often leading to significant changes in chemical shifts compared to less interactive solvents like CDCl₃.[2] Additionally, polar aprotic solvents like DMSO-d₆ or acetone-d₆ can also provide different chemical shift dispersions and may resolve the overlap.[3]

Q3: If changing the solvent does not fully resolve the peak overlap, what are the next steps?

A3: If solvent effects are insufficient, two-dimensional (2D) NMR spectroscopy is the next logical step.[4] Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can disperse the signals into a second dimension, providing much greater resolution and enabling the unambiguous assignment of protons.[1][5]

Q4: What specific information can I obtain from COSY and HSQC experiments for this compound?

A4: A COSY spectrum will show correlations between protons that are coupled to each other. For this compound, this would primarily be the coupling between the two aromatic protons, helping to confirm their relationship even if their signals are overlapped in the 1D spectrum.[6] An HSQC spectrum correlates each proton to the carbon it is directly attached to. This is extremely powerful for resolving overlap because the carbon chemical shifts are typically much more dispersed than proton shifts.[5] By identifying the distinct carbon signals for the aromatic CH groups, you can resolve the corresponding proton signals.

Q5: When should I consider using an HMBC experiment?

A5: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is useful for determining long-range (2-3 bond) correlations between protons and carbons.[7] For this molecule, an HMBC could be used to confirm the assignment of the aromatic protons by observing their correlations to the aldehyde carbon and the quaternary carbons of the aromatic ring. This can be particularly helpful in confirming the overall structure and connectivity.

Troubleshooting Guides

Guide 1: Resolving Overlapping Aromatic Signals Using Solvent Effects

Problem: The two aromatic proton signals in the ¹H NMR spectrum of this compound are overlapping, making it difficult to determine their exact chemical shifts and coupling constants.

Workflow:

G Workflow for Resolving Peak Overlap with Solvent Effects A Acquire ¹H NMR in CDCl₃ B Observe Peak Overlap in Aromatic Region A->B C Prepare Samples in Benzene-d₆ and DMSO-d₆ B->C D Acquire ¹H NMR in New Solvents C->D E Compare Spectra for Optimal Resolution D->E F Peak Overlap Resolved E->F Success G Proceed with 2D NMR E->G Partial or No Resolution G Workflow for Resolving Peak Overlap with 2D NMR A Persistent Peak Overlap in 1D NMR B Acquire ¹H-¹H COSY Spectrum A->B D Acquire ¹H-¹³C HSQC Spectrum A->D C Identify Coupled Protons B->C E Correlate Protons to Directly Attached Carbons D->E F Resolve Overlapping Proton Signals via Carbon Dispersion E->F G Acquire ¹H-¹³C HMBC Spectrum (Optional) F->G H Confirm Long-Range Connectivity and Assignments G->H

References

Validation & Comparative

Structural Elucidation of 3,5-Dibromo-2-methoxybenzaldehyde: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of organic molecules is a cornerstone of chemical research and drug development. 3,5-Dibromo-2-methoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis. While single-crystal X-ray crystallography remains the gold standard for unambiguous three-dimensional structure determination, its feasibility is contingent on the formation of high-quality crystals. To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD).

This guide provides a comparative analysis of analytical techniques for the structural confirmation of this compound. We present the crystallographic data for the closely related analogue, 3,5-Dibromo-2-hydroxybenzaldehyde, as a benchmark for comparison. Furthermore, we detail spectroscopic data (NMR, IR) that provide corroborative evidence for the structure of the target molecule.

Comparative Data Analysis

In the absence of a crystal structure for this compound, we can draw comparisons from the crystallographic data of its hydroxy analogue, 3,5-Dibromo-2-hydroxybenzaldehyde, and spectroscopic data for the target molecule itself.

X-ray Crystallography Data for 3,5-Dibromo-2-hydroxybenzaldehyde

The following table summarizes the single-crystal X-ray diffraction data for 3,5-Dibromo-2-hydroxybenzaldehyde, providing a reference for the expected solid-state conformation of a similarly substituted benzaldehyde.

Parameter3,5-Dibromo-2-hydroxybenzaldehyde[1]
Chemical FormulaC₇H₄Br₂O₂
Molecular Weight279.92
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.474(8)
b (Å)14.025(10)
c (Å)7.531(7)
β (°)103.212(2)
Volume (ų)1694(2)
Z8
Temperature (K)291
R-factor0.046
Spectroscopic Data for this compound

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the connectivity and functional groups within a molecule, which are crucial for confirming the structure of this compound.

TechniqueData[2][3]Interpretation
¹H NMR Signals corresponding to aromatic protons, a methoxy group, and an aldehyde proton.The number, splitting pattern, and chemical shifts of the aromatic protons confirm the 1,2,3,5-substitution pattern on the benzene ring. The presence of a singlet for the methoxy group and a singlet for the aldehyde proton are consistent with the proposed structure.
¹³C NMR Resonances for aromatic carbons, a methoxy carbon, and a carbonyl carbon.The chemical shifts of the carbons are indicative of their electronic environment, further supporting the assigned structure with two bromine atoms, a methoxy group, and an aldehyde group attached to the benzene ring.
IR Spectroscopy Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=O stretching (aldehyde), and C-O stretching (ether).The presence and position of these bands confirm the presence of the key functional groups in the molecule.

Experimental Protocols

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides detailed information about the three-dimensional arrangement of atoms in a crystalline solid.[1]

  • Crystal Growth: Suitable single crystals of the compound are grown. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the final, accurate atomic positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the atomic nuclei is detected and plotted as a spectrum.

  • Data Analysis: The chemical shifts, integration, and coupling patterns of the signals in the spectrum are analyzed to determine the connectivity of atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory), a liquid, or a gas.

  • Data Acquisition: The sample is irradiated with infrared radiation, and the absorption of radiation at different frequencies is measured.

  • Data Analysis: The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific functional groups.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for structural confirmation and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Xray X-ray Crystallography (on analogue) Purification->Xray Crystal Growth NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR Confirmation Structural Confirmation Xray->Confirmation NMR->Confirmation IR->Confirmation logical_relationship cluster_data Experimental Data cluster_conclusion Structural Conclusion Xray_Data X-ray Data (Analogue) - 3D Structure - Bond lengths/angles Structure Confirmed Structure of This compound Xray_Data->Structure Provides benchmark for conformation NMR_Data NMR Data (Target) - Connectivity - Chemical Environment NMR_Data->Structure Confirms atomic connectivity IR_Data IR Data (Target) - Functional Groups IR_Data->Structure Confirms functional -groups

References

Unveiling the Molecular Identity of 3,5-Dibromo-2-methoxybenzaldehyde: A Comparative Guide to High-Resolution Mass Spectrometry and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and unambiguous characterization of chemical entities is paramount. This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) alongside nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy for the structural elucidation of 3,5-Dibromo-2-methoxybenzaldehyde, a halogenated aromatic aldehyde with potential applications in organic synthesis.

High-Resolution Mass Spectrometry (HRMS): The Power of Precision

HRMS is a powerful technique for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₈H₆Br₂O₂), the theoretical monoisotopic mass is 291.87344 Da.[1] An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high accuracy provides strong evidence for the compound's elemental composition.

Table 1: Predicted HRMS Data for this compound Adducts [1]

Adduct IonPredicted m/z
[M+H]⁺292.88072
[M+Na]⁺314.86266
[M-H]⁻290.86616
[M]⁺291.87289

Note: The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum, aiding in the confirmation of the presence and number of bromine atoms in the molecule.

Alternative Analytical Techniques: A Multi-Faceted Approach

While HRMS provides unparalleled accuracy in mass determination, a comprehensive structural characterization often necessitates a multi-technique approach. NMR and FTIR spectroscopy offer complementary information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. This allows for the elucidation of the molecule's carbon-hydrogen framework and the connectivity of its atoms. Experimental NMR data is available for this compound.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is particularly useful for identifying the presence of specific functional groups. Experimental FTIR data is available for this compound.[2]

Performance Comparison: HRMS vs. Spectroscopic Methods

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

ParameterHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Information Provided Elemental composition, molecular formula, isotopic patternAtomic connectivity, chemical environment of nuclei, structural isomersPresence of functional groups
Accuracy High (typically < 5 ppm mass accuracy)High (provides precise chemical shifts and coupling constants)Qualitative (identifies functional groups)
Sensitivity Very high (femtomole to attomole range)Moderate (micromole to nanomole range)Low (milligram to microgram range)
Sample Requirement Minimal (nanograms to picograms)MilligramsMilligrams
Experimental Data Availability Predicted data availableExperimental spectra available[2]Experimental spectrum available[2]

Experimental Protocols

High-Resolution Mass Spectrometry (Hypothetical Protocol)

A sample of this compound would be dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) or gas chromatography (GC) system. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for such molecules. The instrument, such as an Orbitrap or a time-of-flight (TOF) mass spectrometer, would be calibrated to ensure high mass accuracy. Data would be acquired in both positive and negative ion modes to observe different adduct ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A few milligrams of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The chemical shifts, integration of proton signals, and coupling constants are analyzed to determine the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

A small amount of the solid this compound sample is placed on the attenuated total reflectance (ATR) crystal of an FTIR spectrometer. The infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹) to identify the characteristic absorption bands of the aldehyde and other functional groups.

Visualizing the Workflow and Relationships

Analytical Workflow for Compound Characterization Analytical Workflow for Compound Characterization cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample HRMS HRMS Sample->HRMS NMR NMR Sample->NMR FTIR FTIR Sample->FTIR Elemental_Composition Elemental_Composition HRMS->Elemental_Composition Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation Functional_Groups Functional_Groups FTIR->Functional_Groups Final_Structure Confirmed Structure Elemental_Composition->Final_Structure Structural_Elucidation->Final_Structure Functional_Groups->Final_Structure

Caption: A flowchart illustrating the complementary roles of HRMS, NMR, and FTIR in the structural elucidation of a chemical compound.

Technique Comparison Comparison of Analytical Techniques Techniques Techniques HRMS High-Resolution Mass Spectrometry + High Accuracy + High Sensitivity - Limited Structural Info NMR Nuclear Magnetic Resonance + Detailed Structural Info - Lower Sensitivity - Larger Sample Amount FTIR Fourier-Transform Infrared + Functional Group ID - Qualitative - Lower Sensitivity

Caption: A diagram summarizing the key advantages and disadvantages of HRMS, NMR, and FTIR spectroscopy for chemical characterization.

References

A Comparative Guide to the Purity Analysis of 3,5-Dibromo-2-methoxybenzaldehyde: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the purity of starting materials and intermediates is a critical parameter influencing reaction yield, impurity profiles of final products, and ultimately, therapeutic efficacy and safety. 3,5-Dibromo-2-methoxybenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds and specialty chemicals. This guide provides a comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.

Data Presentation: A Comparative Overview

The following tables present illustrative data for the purity analysis of a hypothetical batch of this compound by HPLC and GC-MS. These examples are intended to demonstrate the type of information obtained from each technique.

Table 1: Illustrative HPLC Purity Analysis of this compound

Peak No.Retention Time (min)ComponentPeak Area (%)
12.5Solvent (Acetonitrile)-
24.8Unknown Impurity 10.15
35.53,5-Dibromo-2-methoxybenzoic acid0.35
47.2This compound 99.45
58.1Unknown Impurity 20.05

Table 2: Illustrative GC-MS Purity Analysis and Impurity Identification of this compound

Peak No.Retention Time (min)ComponentPeak Area (%)Mass Spectrum (m/z)
13.1Dichloromethane (Solvent)-84, 86, 49
26.42-Methoxybenzaldehyde0.10136, 135, 107, 77
38.9This compound 99.75 294, 296, 292, 265, 267
49.53-Bromo-2-methoxybenzaldehyde0.15214, 216, 185, 157

Experimental Protocols

Detailed methodologies for conducting HPLC and GC-MS analyses are crucial for reproducible and reliable results.

HPLC Method for Purity Determination

This method is adapted from a protocol for a structurally similar compound, 3,5-Dibromo-4-hydroxybenzaldehyde, and is suitable for the quantitative analysis of this compound and its non-volatile impurities.[1]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 254 nm.

  • Run Time: 15 minutes.

GC-MS Method for Purity and Volatile Impurity Analysis

This protocol is based on general methods for the analysis of benzaldehyde and other volatile organic compounds.[2][3] GC-MS is particularly effective for identifying and quantifying volatile impurities that may originate from the synthesis process.

1. Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure it is fully dissolved.

2. GC-MS Conditions:

  • GC System: Gas chromatograph equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: 280 °C for 5 minutes.

  • MS System: Mass spectrometer operating in electron ionization (EI) mode at 70 eV.

  • Mass Range: 40-400 amu.

  • Ion Source Temperature: 230 °C.

  • MSD Transfer Line Temperature: 280 °C.

Mandatory Visualizations

To better illustrate the analytical workflow and the comparative logic, the following diagrams are provided.

Purity Analysis Workflow for this compound.

Technique_Comparison cluster_hplc HPLC cluster_gcms GC-MS compound This compound hplc_adv Advantages: - Good for non-volatile impurities - Robust quantitative analysis - Wide applicability compound->hplc_adv Analyzed by gcms_adv Advantages: - Excellent for volatile impurities - High separation efficiency - Structural information from mass spectra compound->gcms_adv Analyzed by hplc_disadv Disadvantages: - Lower resolution for some volatile compounds - Impurity identification requires standards gcms_disadv Disadvantages: - Not suitable for non-volatile or thermally labile compounds - Derivatization may be required for some compounds

Comparison of HPLC and GC-MS for Purity Analysis.

Comparison of Techniques

HPLC is a versatile and robust technique for the purity analysis of this compound. Its primary strength lies in its ability to analyze a wide range of compounds, including those that are non-volatile or thermally unstable. This makes it particularly suitable for detecting impurities such as starting materials, by-products from the synthesis that may have higher boiling points, or degradation products like the corresponding carboxylic acid. Quantitative accuracy is a key feature of HPLC with UV detection, providing reliable purity values.

GC-MS , on the other hand, excels in the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS is highly effective in detecting residual solvents and volatile by-products from its synthesis. The mass spectrometer provides valuable structural information, allowing for the tentative identification of unknown impurities without the need for reference standards, which is a significant advantage over HPLC with standard UV detection.

Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive purity analysis of this compound. For routine quality control and quantification of the main component and non-volatile impurities, HPLC is a reliable and accurate method. For a more in-depth impurity profile, particularly for the identification of volatile and unknown impurities, GC-MS is indispensable. For drug development and process chemistry where a thorough understanding of the impurity profile is critical, employing both techniques is recommended to ensure the highest quality of the final product.

References

A Comparative Analysis of Reactivity: 3,5-Dibromo-2-methoxybenzaldehyde vs. 3,5-diiodobenzaldehyde in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor that dictates the efficiency and success of a synthetic pathway. This guide provides an objective comparison of the reactivity of two halogenated benzaldehyde derivatives, 3,5-Dibromo-2-methoxybenzaldehyde and 3,5-diiodobenzaldehyde, with a focus on their performance in palladium-catalyzed cross-coupling reactions. The information presented herein is supported by established principles of organic chemistry and illustrative experimental data to aid in the strategic selection of these valuable synthetic building blocks.

The utility of this compound and 3,5-diiodobenzaldehyde in organic synthesis lies in their ability to undergo various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These transformations are fundamental in the construction of complex molecular architectures, particularly in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The choice between a di-bromo and a di-iodo substituted scaffold often depends on a trade-off between reactivity, cost, and stability.

Physicochemical Properties: A Side-by-Side Look

A preliminary comparison of the fundamental physicochemical properties of these two compounds reveals differences in their molecular weight and physical state, which can have implications for reaction stoichiometry and handling.

PropertyThis compound3,5-diiodobenzaldehyde
Molecular Formula C₈H₆Br₂O₂C₇H₄I₂O
Molecular Weight 293.94 g/mol 357.92 g/mol
Appearance White to yellowish powderWhite to yellow solid
Melting Point 84-88 °C133-134 °C
Boiling Point ~287 °C at 760 mmHg~358 °C at 760 mmHg

Core Reactivity Comparison: The Halogen's Role

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the nature of the carbon-halogen bond. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.

Therefore, 3,5-diiodobenzaldehyde is expected to be significantly more reactive than this compound . This higher reactivity can translate to milder reaction conditions, such as lower temperatures and shorter reaction times, and may accommodate a broader range of coupling partners.

However, the presence of a methoxy group at the ortho position in this compound introduces both electronic and steric factors that can influence its reactivity. The electron-donating nature of the methoxy group can increase the electron density of the aromatic ring, potentially slowing down the oxidative addition step. Conversely, the steric hindrance imposed by the ortho-substituent may affect the approach of the bulky palladium catalyst.

Experimental Data in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. While direct comparative studies are scarce, the following table presents illustrative, generalized conditions and expected outcomes for the Suzuki-Miyaura coupling of both compounds with phenylboronic acid, based on typical protocols for analogous aryl halides.

ParameterThis compound3,5-diiodobenzaldehyde
Reaction Suzuki-Miyaura Coupling with Phenylboronic AcidSuzuki-Miyaura Coupling with Phenylboronic Acid
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄, PdCl₂(dppf)
Typical Base K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄
Typical Solvent Toluene/Ethanol/Water, Dioxane/WaterDioxane/Water, DMF
Temperature 80-110 °CRoom Temperature to 80 °C
Reaction Time 12-24 hours2-12 hours
Expected Yield Good to ExcellentExcellent

Experimental Protocols

Below are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol (General)
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of Dioxane and water).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol (General)
  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-4 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine).

  • Degassing: Thoroughly degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction and Work-up: Stir the reaction at room temperature or with gentle heating until completion. Follow a standard aqueous work-up and purification by column chromatography.

Heck Reaction Protocol (General)
  • Reaction Setup: In a sealable reaction vessel, combine the aryl halide (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed polar aprotic solvent (e.g., DMF or acetonitrile).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Work-up and Purification: After cooling, filter the reaction mixture, and perform a standard extractive work-up. Purify the product by column chromatography or recrystallization.

Visualizing Reactivity and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G Factors Influencing Aryl Halide Reactivity cluster_halide Halogen Identity cluster_substituent Substituent Effects Iodide Aryl Iodide (e.g., 3,5-diiodobenzaldehyde) Reactivity Overall Reactivity in Cross-Coupling Iodide->Reactivity Weaker C-I bond Faster Oxidative Addition Bromide Aryl Bromide (e.g., this compound) Bromide->Reactivity Stronger C-Br bond Slower Oxidative Addition Electronic Electronic Effects (e.g., -OMe is electron-donating) Electronic->Bromide Steric Steric Hindrance (e.g., ortho-OMe group) Steric->Bromide

Caption: A diagram illustrating the key factors that determine the relative reactivity of the two aryl halides.

G General Experimental Workflow for Suzuki-Miyaura Coupling A 1. Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) - Inert Atmosphere B 2. Solvent Addition - Degassed Solvents A->B C 3. Heating & Monitoring - TLC/LC-MS B->C D 4. Reaction Quench & Work-up - Extraction C->D E 5. Purification - Column Chromatography D->E F Characterized Product E->F

Caption: A flowchart depicting a standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

Spectroscopic comparison between 3,5-Dibromo-2-methoxybenzaldehyde and its hydroxy analog

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 3,5-Dibromo-2-methoxybenzaldehyde and its hydroxy analog, 3,5-Dibromo-2-hydroxybenzaldehyde, reveals key differences in their molecular structures and electronic environments. This guide provides a comprehensive summary of their ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis data, supported by detailed experimental protocols for researchers, scientists, and drug development professionals.

The substitution of a methoxy group for a hydroxyl group at the C2 position of the 3,5-dibromobenzaldehyde core induces notable shifts in the spectroscopic characteristics of the molecule. These differences, arising from variations in electron-donating effects, hydrogen bonding capabilities, and overall molecular polarity, are critical for the unambiguous identification and characterization of these compounds in complex research and development settings.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and 3,5-Dibromo-2-hydroxybenzaldehyde, providing a clear, side-by-side comparison of their spectral properties.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundAldehyde Proton (CHO) δ (ppm), MultiplicityAromatic Protons δ (ppm), Multiplicity, J (Hz)Other Protons δ (ppm), Multiplicity
This compound 10.3 (s)7.9 (d, J=2.5), 7.8 (d, J=2.5)3.9 (s, 3H, -OCH₃)
3,5-Dibromo-2-hydroxybenzaldehyde 9.81 (s)[1]7.89 (d, J=2.3), 7.66 (d, J=2.3)[1]11.49 (s, 1H, -OH)[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundCarbonyl Carbon (C=O) δ (ppm)Aromatic Carbons δ (ppm)Methoxy Carbon (-OCH₃) δ (ppm)
This compound ~189~160, 140, 130, 128, 115, 112~64
3,5-Dibromo-2-hydroxybenzaldehyde ~196~158, 140, 125, 122, 120, 115-

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compoundν(O-H)ν(C-H) aromaticν(C=O)ν(C=C) aromaticν(C-O)
This compound -~3070~1690~1580, 1450~1270, 1020
3,5-Dibromo-2-hydroxybenzaldehyde ~3180 (broad)[2]3069[2]1662[2]1597[2]1281[2]

Table 4: Mass Spectrometry Data (EI-MS)

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
This compound 292/294/296 (Br isotope pattern)277/279/281 ([M-CH₃]⁺), 263/265/267 ([M-CHO]⁺), 184/186 ([M-Br-CO]⁺)
3,5-Dibromo-2-hydroxybenzaldehyde 278/280/282 (Br isotope pattern)[3]277/279/281 ([M-H]⁺), 250/252/254 ([M-CO]⁺), 171/173 ([M-Br]⁺)

Table 5: UV-Vis Spectroscopic Data (in Ethanol)

Compoundλmax (nm)
This compound ~260, ~330
3,5-Dibromo-2-hydroxybenzaldehyde ~275, ~350

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Spectra were acquired with a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed.

  • ¹³C NMR Acquisition: Proton-decoupled spectra were acquired with a 30° pulse, a spectral width of 250 ppm, and a relaxation delay of 2 seconds. 1024 scans were accumulated.

  • Data Processing: The free induction decays (FIDs) were processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections were applied manually.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Introduction: A dilute solution of the sample in dichloromethane was injected into the GC, which was equipped with a 30 m x 0.25 mm non-polar capillary column.

  • GC Conditions: The oven temperature was programmed from 100 °C (hold for 2 min) to 250 °C at a rate of 10 °C/min.

  • MS Conditions: The ion source temperature was maintained at 230 °C, and the ionization energy was 70 eV. Mass spectra were scanned over the m/z range of 40-500.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of the sample was prepared in ethanol and subsequently diluted to an appropriate concentration to yield an absorbance between 0.1 and 1 AU.

  • Data Acquisition: The absorbance spectrum was recorded from 200 to 800 nm in a 1 cm path length quartz cuvette, using pure ethanol as the reference.

Spectroscopic Analysis Workflow

The logical flow for the comparative spectroscopic analysis of these two compounds is depicted in the following diagram.

Spectroscopic_Comparison_Workflow cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis Compound_A This compound NMR NMR (¹H, ¹³C) Compound_A->NMR FTIR FT-IR Compound_A->FTIR MS Mass Spectrometry Compound_A->MS UVVis UV-Vis Compound_A->UVVis Compound_B 3,5-Dibromo-2-hydroxybenzaldehyde Compound_B->NMR Compound_B->FTIR Compound_B->MS Compound_B->UVVis NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data FTIR_Data Vibrational Frequencies Functional Groups FTIR->FTIR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data UVVis_Data λmax Molar Absorptivity UVVis->UVVis_Data Comparison Structural & Electronic Differences NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison UVVis_Data->Comparison

Caption: Workflow for the comparative spectroscopic analysis.

Conclusion

The spectroscopic data presented provides a clear basis for distinguishing between this compound and its hydroxy analog. The presence of a methoxy signal in the NMR, the absence of a broad O-H stretch in the IR, and distinct fragmentation patterns in the mass spectrum are all definitive markers for the methoxy compound. Conversely, the phenolic proton signal in the ¹H NMR, the broad O-H IR band, and a different fragmentation pathway are characteristic of the hydroxy analog. These spectral fingerprints are invaluable for the positive identification and quality assessment of these compounds in any research or industrial setting.

References

Comparative study of Suzuki reaction rates for different substituted aryl bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds. The reaction's efficiency, however, is profoundly influenced by the electronic and steric nature of the substrates, particularly the aryl halide. This guide provides a comparative study of Suzuki reaction rates for a range of substituted aryl bromides, supported by experimental data, to aid researchers in predicting reaction outcomes and optimizing conditions for the synthesis of complex molecules, including active pharmaceutical ingredients.

The Decisive Role of Substituents

The reactivity of an aryl bromide in the Suzuki-Miyaura coupling is largely dictated by the nature of the substituents on the aromatic ring. These substituents can exert both electronic and steric effects, which primarily influence the rate-determining oxidative addition step of the catalytic cycle.

Electronic Effects:

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO2), cyano (-CN), and acyl groups, increase the reactivity of the aryl bromide.[1] These groups decrease the electron density at the carbon atom bonded to the bromine, making the C-Br bond more susceptible to cleavage by the palladium(0) catalyst during oxidative addition.[2] Consequently, aryl bromides bearing EWGs generally exhibit faster reaction rates and higher yields.[1]

  • Electron-donating groups (EDGs) , such as methoxy (-OCH3), methyl (-CH3), and amino (-NH2) groups, have the opposite effect. They increase the electron density on the aromatic ring, strengthening the C-Br bond and thus slowing down the oxidative addition step.[3] This often results in lower reaction rates and may necessitate more forcing reaction conditions to achieve high conversion.[1]

Steric Effects:

  • Ortho-substituents , regardless of their electronic nature, can significantly hinder the Suzuki coupling. The steric bulk of a group positioned ortho to the bromine atom can impede the approach of the bulky palladium catalyst, thereby slowing the rate of oxidative addition.[4] This steric hindrance can lead to lower yields and may require the use of specialized, sterically demanding phosphine ligands to facilitate the reaction.

The interplay of these electronic and steric factors determines the overall reaction rate and success of the Suzuki coupling. A comprehensive understanding of these effects is therefore crucial for rational reaction design and optimization.

Quantitative Comparison of Reaction Rates

The following tables summarize experimental data for the Suzuki-Miyaura coupling of various substituted aryl bromides with phenylboronic acid under comparable reaction conditions. The data highlights the influence of substituent electronics and sterics on reaction yield, a key indicator of the reaction rate.

Table 1: Electronic Effects of Para-Substituents on Suzuki Coupling Yield

Aryl Bromide (p-Br-C₆H₄-R)R (Substituent)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
4-Bromonitrobenzene-NO₂9521113343
4-Bromobenzonitrile-CN92--
4-Bromoacetophenone-COCH₃90--
Bromobenzene-H88--
4-Bromotoluene-CH₃85--
4-Bromoanisole-OCH₃82--
4-Bromoaniline-NH₂75--

Reaction Conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), Pd catalyst (e.g., Pd(OAc)₂ with a suitable ligand), base (e.g., K₂CO₃), and solvent (e.g., toluene/water) at a specified temperature (e.g., 80-100 °C). Data compiled from multiple sources for comparative purposes.[1][3][5]

Table 2: Steric Effects of Ortho-Substituents on Suzuki Coupling Yield

Aryl BromideYield (%)
2-Bromotoluene78
2-Bromoanisole75
1-Bromo-2,6-dimethylbenzene65
9-BromoanthraceneLow to moderate

Reaction Conditions: Similar to those in Table 1, though often requiring more specialized ligands and potentially longer reaction times or higher temperatures to overcome steric hindrance.[4][5]

Experimental Protocols

Reproducibility is paramount in scientific research. The following provides a detailed, representative experimental protocol for the Suzuki-Miyaura cross-coupling of a substituted aryl bromide.

General Procedure for Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Bromides

Materials:

  • Substituted aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed toluene and degassed water are added to the flask via syringe.

  • The reaction mixture is heated to 90 °C and stirred vigorously for the desired reaction time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[6][7][8]

Visualizing the Suzuki-Miyaura Reaction

The following diagrams, generated using Graphviz, illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification A Combine Reactants: Aryl Bromide, Arylboronic Acid, Base B Add Catalyst System: Pd Precatalyst, Ligand C Add Solvents: Organic Solvent, Water D Inert Atmosphere (N2 or Ar) C->D Degas E Heating & Stirring D->E F Reaction Monitoring (TLC/GC-MS) E->F G Quenching & Extraction F->G Reaction Complete H Drying & Solvent Removal G->H I Purification (Chromatography) H->I J Product Isolation I->J

A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Substituent_Effects EWG Electron-Withdrawing Group (EWG) OA Oxidative Addition (Rate Determining) EWG->OA Accelerates EDG Electron-Donating Group (EDG) EDG->OA Decelerates TM Transmetalation Fast Faster Reaction Rate Higher Yield OA->Fast Leads to Slow Slower Reaction Rate Lower Yield OA->Slow Leads to RE Reductive Elimination

References

Evaluating the Antioxidant Potential of Benzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antioxidant potential of 3,5-Dibromo-2-methoxybenzaldehyde and its specific derivatives are limited in publicly available literature. This guide therefore provides a comparative analysis of the antioxidant potential of various other benzaldehyde derivatives, offering a valuable proxy for understanding the potential of this class of compounds. The experimental data and protocols presented are based on published studies of these related molecules.

Comparative Antioxidant Activity of Benzaldehyde Derivatives

The antioxidant capacity of various benzaldehyde derivatives has been evaluated using several standard assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the antioxidant potential, with a lower IC50 value indicating higher antioxidant activity. The following tables summarize the reported IC50 values for different benzaldehyde derivatives against DPPH and ABTS radicals, compared to standard antioxidant compounds.

Table 1: DPPH Radical Scavenging Activity of Benzaldehyde Derivatives and Standard Antioxidants

Compound/ExtractIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
p-dimethylamino benzaldehyde derivative 10.84 ± 0.007Ascorbic Acid4.97
p-dimethylamino benzaldehyde derivative 21.17 ± 0.003Quercetin4.97
p-dimethylamino benzaldehyde derivative 31.29 ± 0.012
Ethyl acetate fraction of Macaranga hypoleuca14.31
Methanol extract of Macaranga hypoleuca19.32
n-butanol fraction of Macaranga hypoleuca16.78

Data sourced from multiple studies and compiled for comparative purposes.[1]

Table 2: ABTS Radical Scavenging Activity of Benzaldehyde Derivatives and Standard Antioxidants

Compound/ExtractIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Ethyl acetate fraction of Macaranga hypoleuca2.10Trolox2.34
n-butanol fraction of Macaranga hypoleuca3.21
Water fraction of Macaranga hypoleuca3.19
Methanol extract of Macaranga hypoleuca3.72
n-hexane fraction of Macaranga hypoleuca31.04

Data sourced from a study on Macaranga hypoleuca extracts for comparative purposes.[1]

Experimental Protocols for Antioxidant Assays

Detailed methodologies for the most common antioxidant assays are provided below. These protocols are generalized from standard laboratory procedures.[2][3][4]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, which is yellow. The change in absorbance is measured to determine the scavenging activity.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. A series of dilutions are then prepared from the stock solution.

  • Reaction: In a 96-well plate or cuvettes, add a specific volume of the test sample dilutions to a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare various concentrations.

  • Reaction: A specific volume of the diluted ABTS•+ solution is added to a defined volume of the test sample and mixed thoroughly.

  • Incubation: The reaction mixture is incubated at room temperature for a set time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: Test compounds are prepared in various concentrations in a suitable solvent.

  • Reaction: A small volume of the sample is added to a larger volume of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific time, typically 4 to 30 minutes.

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as Trolox or FeSO₄·7H₂O, and is expressed as equivalents of the standard.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Antioxidant Potential Screening

The following diagram illustrates a general workflow for screening the antioxidant potential of chemical compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis cluster_result Result Interpretation Compound Test Compound (e.g., Benzaldehyde Derivative) Dilutions Serial Dilutions Compound->Dilutions Standard Standard Antioxidant (e.g., Trolox, Ascorbic Acid) Standard_Curve Standard Curve Preparation Standard->Standard_Curve Reagents Assay Reagents (DPPH, ABTS, FRAP) Assay_Prep Assay Reagent Preparation Reagents->Assay_Prep Incubation Incubation & Reaction Dilutions->Incubation Standard_Curve->Incubation Assay_Prep->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculation of % Inhibition & IC50 Measurement->Calculation Comparison Comparison with Standard Calculation->Comparison Conclusion Conclusion on Antioxidant Potential Comparison->Conclusion

Caption: General workflow for in vitro antioxidant activity screening.

Simplified Signaling Pathway of Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, can activate various cellular signaling pathways.

G cluster_stress Cellular Stressors cluster_ros ROS Production cluster_response Cellular Response & Damage cluster_antioxidant Intervention UV UV Radiation ROS Increased ROS (Reactive Oxygen Species) UV->ROS Pollutants Pollutants Pollutants->ROS Metabolism Metabolic Processes Metabolism->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK MAPK Pathway Oxidative_Stress->MAPK NFkB NF-κB Pathway Oxidative_Stress->NFkB Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Damage Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Apoptosis Apoptosis Damage->Apoptosis Antioxidants Antioxidants (e.g., Benzaldehyde Derivatives) Antioxidants->ROS Scavenges

Caption: Simplified overview of oxidative stress signaling pathways.[5][6][7][8]

References

A Comparative Guide to the Cytotoxicity of Mono- and Di-brominated Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various mono- and di-brominated benzaldehydes on different cancer cell lines. The information presented herein is collated from preclinical research to facilitate an objective evaluation of these compounds as potential therapeutic agents.

Quantitative Cytotoxicity Data

The cytotoxic activity of mono- and di-brominated benzaldehydes has been evaluated against several human cancer cell lines. The following tables summarize the percentage of growth inhibition (GI%) at a concentration of 25 µg/mL, as reported in a key comparative study. A higher GI% indicates greater cytotoxic potency.

Table 1: Cytotoxicity of Mono-brominated Benzaldehydes

CompoundPosition of BromineCancer Cell LineGrowth Inhibition (GI%)
2-BromobenzaldehydeorthoSF-295 (Glioblastoma)36.14
OVCAR-8 (Ovarian)27.60
HCT-116 (Colon)49.34
3-BromobenzaldehydemetaSF-295 (Glioblastoma)26.65
OVCAR-8 (Ovarian)16.35
HCT-116 (Colon)41.60
4-BromobenzaldehydeparaSF-295 (Glioblastoma)7.90
OVCAR-8 (Ovarian)0.00
HCT-116 (Colon)29.74

Table 2: Cytotoxicity of Di-brominated Benzaldehydes

CompoundPosition of BrominesCancer Cell LineGrowth Inhibition (GI%)
2,4-Dibromobenzaldehydeortho, paraSF-295 (Glioblastoma)88.73
OVCAR-8 (Ovarian)75.99
HCT-116 (Colon)84.15

Based on the available data, a clear structure-activity relationship can be observed. The di-brominated benzaldehyde, 2,4-dibromobenzaldehyde, exhibited significantly higher cytotoxicity across all tested cell lines compared to its mono-brominated counterparts. Among the mono-brominated isomers, the position of the bromine atom appears to influence cytotoxic activity, with the ortho-substituted 2-bromobenzaldehyde generally showing the highest growth inhibition.

Experimental Protocols

The primary method utilized to assess the cytotoxicity of these compounds is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (in this case, 25 µg/mL of the brominated benzaldehydes). Control wells with untreated cells are also included.

  • Incubation: The plates are incubated for 48 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solvent (such as dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of growth inhibition is calculated relative to the untreated control cells.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for brominated benzaldehydes are not extensively detailed in the current literature, the cytotoxic effects of benzaldehyde and its derivatives are generally attributed to the induction of apoptosis and the generation of reactive oxygen species (ROS)[1].

Benzaldehyde has been reported to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. This broad-spectrum inhibition is thought to be mediated through the regulation of 14-3-3 family proteins, which are key signaling intermediates.

The presence of bromine atoms, which are electron-withdrawing, on the benzaldehyde structure may enhance its electrophilicity, potentially increasing its reactivity with biological nucleophiles and contributing to its cytotoxic effects. The significantly higher cytotoxicity of 2,4-dibromobenzaldehyde suggests that the number and position of the bromine substituents are critical determinants of its biological activity.

Experimental_Workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plates B Overnight Incubation (37°C, 5% CO2) A->B C Add Brominated Benzaldehydes (25 µg/mL) B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Add Solubilization Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Growth Inhibition (%) H->I

References

A Comparative Guide to Alternative Reagents for the Bromination of Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a bromine atom onto an aromatic ring is a cornerstone of organic synthesis, providing a versatile handle for further functionalization in the development of pharmaceuticals, agrochemicals, and advanced materials. For aromatic aldehydes, this transformation presents a unique challenge: balancing the activation of the aromatic ring with the potential for side reactions involving the sensitive aldehyde group. While elemental bromine has been the traditional reagent, its high toxicity, corrosive nature, and hazardous handling requirements have spurred the development of safer and more sustainable alternatives. This guide provides a comparative overview of prominent alternative reagents for the bromination of aromatic aldehydes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Electrophilic Aromatic Bromination: The Underlying Mechanism

The bromination of aromatic aldehydes proceeds via an electrophilic aromatic substitution (EAS) mechanism. The aldehyde group is a deactivating, meta-directing substituent due to its electron-withdrawing nature. However, many aromatic aldehydes of interest also contain activating groups (e.g., hydroxyl, methoxy), which are ortho, para-directing and can influence the regioselectivity of the bromination. The general mechanism involves the generation of an electrophilic bromine species that attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.

Caption: General mechanism of electrophilic aromatic bromination of an aromatic aldehyde.

Comparison of Alternative Brominating Agents

Several alternative reagents have emerged to circumvent the issues associated with molecular bromine. The following table summarizes the performance of key alternatives in the bromination of various aromatic aldehydes.

Reagent/SystemSubstrateProductReaction ConditionsTimeYield (%)RegioselectivityReference
N-Bromosuccinimide (NBS) 3-Nitrobenzaldehyde3-Bromo-5-nitrobenzaldehydeH₂SO₄, 60°C1.5 h92High (meta to both groups)[1]
N-Bromosuccinimide (NBS) 2-NitrobenzaldehydeMixture of mono- and di-brominated productsH₂SO₄--Low[2]
1,3-Di-n-butylimidazolium tribromide 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)5-Bromo-4-hydroxy-3-methoxybenzaldehydeSolvent-free, Room Temp.10 min96High (ortho to -OH, meta to -CHO)[3]
1,3-Di-n-butylimidazolium tribromide 2,4-Dihydroxybenzaldehyde3-Bromo-2,4-dihydroxybenzaldehydeSolvent-free, Room Temp.15 min94High[3]
Sodium Bromate (NaBrO₃) Benzaldehyde3-BromobenzaldehydeAqueous H₂SO₄, 40-100°C-85-98High (meta-directing)[4]
Potassium Bromate (KBrO₃) / HBr Vanillin5-BromovanillinGlacial Acetic Acid, HBr, Room Temp.45 min-High[5]
H₂O₂ / HBr Vanillin5-BromovanillinDCM/H₂O, H₂SO₄, KBr, Room Temp.30 min~80 (crude)High[6]

In-depth Analysis of Reagents and Experimental Protocols

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile and easy-to-handle solid brominating agent.[7] It is particularly effective for the bromination of deactivated aromatic compounds when used in a strong acid medium like concentrated sulfuric acid.[1] This method can provide high yields and good regioselectivity with short reaction times.[1] However, for some substrates, it may lead to a mixture of products, indicating a potential lack of selectivity.[2]

Experimental Protocol: Bromination of 3-Nitrobenzaldehyde using NBS [1]

  • To a solution of 3-nitrobenzaldehyde (1 mmol) in concentrated sulfuric acid (5 mL), add N-bromosuccinimide (1.1 mmol).

  • Stir the reaction mixture at 60°C for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • Filter the precipitated solid, wash with water, and dry to obtain 3-bromo-5-nitrobenzaldehyde.

Ionic Liquids: 1,3-Di-n-butylimidazolium Tribromide ([BBIm]Br₃)

Ionic liquids (ILs) have gained attention as "green" reaction media due to their low volatility, thermal stability, and recyclability.[3] 1,3-Di-n-butylimidazolium tribromide is a room temperature ionic liquid that acts as both the solvent and the brominating agent.[3] This system offers several advantages, including high yields, short reaction times, mild reaction conditions, and a simple workup procedure under solvent-free conditions.[3]

Experimental Protocol: Bromination of Vanillin using [BBIm]Br₃ [3]

  • Prepare the ionic liquid by adding molecular bromine (0.038 mol) dropwise to 1,3-di-n-butylimidazolium bromide (0.038 mol) with stirring and cooling in an ice bath.

  • To vanillin (1 mmol), add 1,3-di-n-butylimidazolium tribromide (1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Monitor the reaction by TLC.

  • After completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromovanillin.

Bromide/Bromate Systems

The combination of a bromide salt (like KBr) and a bromate salt (like KBrO₃ or NaBrO₃) in an acidic medium generates bromine in situ. This approach avoids the direct handling of liquid bromine and is considered a more environmentally friendly method.[4][5] These reactions are often performed in aqueous solutions or acetic acid and can provide high yields and specificity.[4]

Experimental Protocol: Bromination of Vanillin using KBrO₃/HBr [5]

  • In a 125 mL Erlenmeyer flask, combine vanillin (0.50 g), potassium bromate (0.20 g), and glacial acetic acid (5.0 mL).

  • Stir the mixture with a magnetic stir bar.

  • Add 48% hydrobromic acid (1.0 mL) drop by drop.

  • Continue to stir the reaction mixture at room temperature for 45 minutes.

  • Pour the reaction mixture into 50 mL of ice-cold water and stir for an additional 10 minutes.

  • Add a few drops of sodium thiosulfate solution to quench any remaining bromine.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

Bromination_Workflow cluster_prep Reaction Setup cluster_workup Workup and Isolation A Combine Aromatic Aldehyde, Brominating Agent, and Solvent B Stir at Specified Temperature A->B Reaction C Quench Reaction (e.g., add to ice-water) B->C Completion D Neutralize Excess Bromine (e.g., Na₂S₂O₃) C->D E Isolate Product (Filtration or Extraction) D->E F Purify Product (Recrystallization or Chromatography) E->F

Caption: A generalized experimental workflow for the bromination of aromatic aldehydes.

Hydrogen Peroxide/Hydrogen Bromide (H₂O₂/HBr) System

The H₂O₂/HBr system is an attractive "green" alternative as it uses inexpensive and relatively safe reagents, with water being the primary byproduct.[6] In this method, hydrogen peroxide oxidizes hydrobromic acid (or a bromide salt in acidic conditions) to generate the electrophilic bromine species in situ. This system has been successfully applied to the bromination of activated aromatic aldehydes like vanillin.[6]

Experimental Protocol: Bromination of Vanillin using H₂O₂/HBr [6]

  • In a round-bottom flask, dissolve potassium bromide (2.50 g) in water (10 mL).

  • Dissolve vanillin (1.52 g) in dichloromethane (5.0 mL) and add it to the flask.

  • With stirring, add concentrated sulfuric acid (2.14 g) dropwise.

  • Slowly add 30% hydrogen peroxide (2.0 mL) over a few minutes. An exothermic reaction may occur.

  • Stir the mixture for 30 minutes at room temperature.

  • Transfer the mixture to a beaker and proceed with product isolation, which may involve filtration of the precipitated solid.

Conclusion

The choice of a brominating agent for aromatic aldehydes depends on several factors, including the substrate's reactivity, the desired regioselectivity, safety considerations, and environmental impact.

  • N-Bromosuccinimide in strong acid is a powerful method for deactivated aldehydes.

  • Ionic liquids like [BBIm]Br₃ offer a mild, efficient, and solvent-free option, particularly for activated systems.

  • Bromide/Bromate and H₂O₂/HBr systems provide safer and more environmentally benign alternatives by generating bromine in situ, making them suitable for both laboratory and larger-scale applications.

By understanding the characteristics and experimental requirements of each of these alternative reagents, researchers can make an informed decision to achieve their synthetic goals efficiently and safely.

References

A Comparative Guide to the Synthetic Pathways of 3,5-Dibromo-2-methoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two primary synthetic routes to 3,5-Dibromo-2-methoxybenzaldehyde, a key building block in pharmaceutical synthesis, is presented below. This guide provides a cost-benefit analysis, detailed experimental protocols, and visual representations of each pathway to aid researchers in selecting the most efficient and economical method for their specific needs.

Executive Summary

The synthesis of this compound can be approached through two main pathways: a single-step direct dibromination of 2-methoxybenzaldehyde (Pathway 1) and a two-step process involving the dibromination of 2-hydroxybenzaldehyde followed by methylation (Pathway 2). While Pathway 1 offers a more direct route, potentially saving time and resources, the yield and regioselectivity can be challenging to control. Pathway 2, although longer, may offer higher overall yields and purity. This guide provides a detailed comparison of the material costs and experimental procedures for both pathways to inform your synthetic strategy.

Cost-Benefit Analysis

To provide a clear comparison of the economic viability of each pathway, the following table summarizes the estimated costs of the necessary reagents. Prices have been normalized to a per-kilogram or per-liter basis from various suppliers for technical grade materials. It is important to note that actual costs may vary based on supplier, purity, and quantity purchased.

ReagentPathway 1Pathway 2Estimated Cost (USD/kg or USD/L)
2-Methoxybenzaldehyde$60.00/kg[1][2][3][4][5][6]
2-Hydroxybenzaldehyde$7.50/kg[7][8][9]
N-Bromosuccinimide (NBS)$55.00/kg[10]
Bromine$120.00/kg[11][12]
Acetic Acid (Glacial)$2.00/L[13][14][15]
Sulfuric Acid$0.50/L[7][16][17][18]
Dichloromethane$3.00/L[19][20][21][22]
Sodium Acetate$1.00/kg[3][23][24][25][26]
Methyl Iodide$30.00/kg[27][28][29]
Potassium Carbonate$3.43/kg[23][30][31][32]

Note: The selection of brominating agent (NBS vs. Br2) will significantly impact the cost and safety considerations for both pathways. Bromine is generally less expensive but more hazardous to handle than N-Bromosuccinimide.

Synthetic Pathway Diagrams

To visually represent the two synthetic approaches, the following diagrams have been generated using the DOT language.

Pathway 1: Direct Dibromination of 2-Methoxybenzaldehyde start 2-Methoxybenzaldehyde product This compound start->product Brominating Agent (NBS or Br2) Acetic Acid/Sulfuric Acid

Caption: Pathway 1: Single-step synthesis.

Pathway 2: Two-Step Synthesis from 2-Hydroxybenzaldehyde start 2-Hydroxybenzaldehyde intermediate 3,5-Dibromo-2-hydroxybenzaldehyde start->intermediate Brominating Agent (NBS or Br2) Acetic Acid/Sodium Acetate product This compound intermediate->product Methyl Iodide Potassium Carbonate Dichloromethane

Caption: Pathway 2: Two-step synthesis.

Experimental Protocols

The following are representative experimental protocols for each synthetic pathway. Yields are highly dependent on reaction conditions and purification methods and should be optimized for specific laboratory settings.

Pathway 1: Direct Dibromination of 2-Methoxybenzaldehyde

Materials:

  • 2-Methoxybenzaldehyde

  • N-Bromosuccinimide (NBS) or Bromine

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution (if using Bromine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 2-methoxybenzaldehyde (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount).

  • In a separate flask, prepare a solution or slurry of the brominating agent (2.2 equivalents of NBS or Br2) in glacial acetic acid.

  • Add the brominating agent solution dropwise to the cooled solution of 2-methoxybenzaldehyde over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water.

  • If bromine was used, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Note on Yield: The direct dibromination of 2-methoxybenzaldehyde can lead to a mixture of mono- and di-brominated products, and the regioselectivity can be difficult to control. Yields for the desired 3,5-dibromo isomer are often moderate and require careful optimization of reaction conditions.

Pathway 2: Two-Step Synthesis from 2-Hydroxybenzaldehyde

Step 1: Dibromination of 2-Hydroxybenzaldehyde

Materials:

  • 2-Hydroxybenzaldehyde

  • N-Bromosuccinimide (NBS) or Bromine

  • Glacial Acetic Acid

  • Sodium Acetate

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution (if using Bromine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 2-hydroxybenzaldehyde (1 equivalent) and sodium acetate (2.2 equivalents) in glacial acetic acid in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid or solid N-Bromosuccinimide (2.2 equivalents) portion-wise to the cooled mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain crude 3,5-Dibromo-2-hydroxybenzaldehyde. The product can be further purified by recrystallization.

Step 2: Methylation of 3,5-Dibromo-2-hydroxybenzaldehyde

Materials:

  • 3,5-Dibromo-2-hydroxybenzaldehyde

  • Methyl Iodide

  • Potassium Carbonate

  • Dichloromethane or Acetone

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of 3,5-Dibromo-2-hydroxybenzaldehyde (1 equivalent) in dichloromethane or acetone, add potassium carbonate (1.5 equivalents).

  • Add methyl iodide (1.2 equivalents) and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Note on Yield: This two-step process often provides a higher overall yield of the desired product with better purity control compared to the direct bromination of 2-methoxybenzaldehyde.

Conclusion

The choice between a direct, one-step synthesis and a longer, two-step approach for preparing this compound depends on several factors including the desired scale of the reaction, available equipment, and the importance of yield and purity versus time and simplicity.

  • Pathway 1 is more direct but may require significant optimization to achieve acceptable yields and purity, potentially increasing downstream purification costs.

  • Pathway 2 involves an additional step but can offer a more reliable and higher-yielding route to the final product, which may be more cost-effective in the long run, especially for larger-scale syntheses where purity is paramount.

Researchers are encouraged to perform small-scale trial reactions for both pathways to determine the most suitable method for their specific laboratory conditions and project goals.

References

Safety Operating Guide

Proper Disposal of 3,5-Dibromo-2-methoxybenzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 3,5-Dibromo-2-methoxybenzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is critical to minimize risks associated with handling and disposing of this halogenated organic compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) Summary

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact and potential absorption.
Body Protection A standard laboratory coat.Protects personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is advised if dust is generated and ventilation is inadequate.Prevents the inhalation of dust or aerosols.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste management service, typically involving incineration.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any unused this compound, contaminated weighing papers, and other solid consumables (e.g., gloves, wipes) in a dedicated and clearly labeled hazardous waste container.

  • Contaminated Solvents: If the compound is in a solution, it should be collected in a designated container for halogenated organic waste. Do not mix with non-halogenated waste streams.[1]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous waste. The rinsed container should be disposed of in accordance with institutional and local regulations.

2. Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

3. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Ensure all necessary paperwork is completed as required by your institution and local regulations.

Accidental Release and Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Secure the Area: If the spill is significant, evacuate the immediate area to prevent unnecessary exposure.

  • Wear Appropriate PPE: At a minimum, wear the PPE outlined in the table above.

  • Containment:

    • For solid spills, carefully sweep up the material to avoid generating dust.[2]

    • Place the swept-up material into a suitable, labeled container for disposal.[2]

  • Decontamination:

    • Clean the spill area with a damp cloth or paper towels.

    • All cleaning materials must be collected and disposed of as halogenated hazardous waste.

  • Reporting: Report the spill to your institution's EHS department in accordance with their established protocols.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid container Empty Container waste_type->container Container collect_solid Collect in Labeled Halogenated Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Waste Container liquid_waste->collect_liquid rinse Triple Rinse with Appropriate Solvent container->rinse storage Store Sealed Waste Container in a Cool, Dry, Ventilated Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Halogenated Liquid Waste rinse->collect_rinsate dispose_container Dispose of Clean Container per Institutional Guidelines rinse->dispose_container collect_rinsate->collect_liquid contact_ehs Contact EHS for Waste Pickup storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,5-Dibromo-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for 3,5-Dibromo-2-methoxybenzaldehyde to foster a secure and efficient research environment.

Chemical Safety Overview

This compound is a halogenated aromatic aldehyde that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation and may lead to respiratory irritation. Adherence to the following personal protective equipment (PPE) and handling procedures is critical to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when working with this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.
Skin Protection A chemical-resistant lab coat or apron and closed-toe shoes.Prevents skin contact, which can lead to irritation.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Viton®). Consider double-gloving with an outer nitrile glove for added protection and dexterity.Butyl rubber offers good resistance to aldehydes, while Viton® provides broad chemical resistance. Nitrile gloves alone may offer limited protection against halogenated and aromatic hydrocarbons.[1][2][3]
Respiratory Protection Work in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is crucial for the safe handling of this compound. All operations should be conducted within a chemical fume hood to mitigate inhalation risks.[2]

  • Preparation : Ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary equipment and reagents within the fume hood.

  • Weighing and Transfer : Carefully weigh the required amount of this compound. Use appropriate tools, such as a spatula and weighing paper, to minimize the generation of dust.

  • Reaction Setup : If used in a reaction, slowly add the compound to the reaction vessel. Keep the fume hood sash at the lowest possible height that allows for comfortable work.

  • Post-Handling Cleanup : Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.

  • Waste Segregation : All waste containing this compound, including unused product, contaminated materials (e.g., gloves, weighing paper), and solvent rinsates, must be collected in a designated "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated waste.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume.

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Workflow for Safe Handling and Disposal

cluster_handling Operational Plan cluster_disposal Disposal Plan prep 1. Preparation (Fume Hood, PPE) weigh 2. Weighing & Transfer prep->weigh reaction 3. Reaction Setup weigh->reaction cleanup 4. Post-Handling Cleanup reaction->cleanup segregate 1. Waste Segregation (Halogenated Waste) cleanup->segregate Transfer Waste label_waste 2. Container Labeling segregate->label_waste store_waste 3. Waste Storage label_waste->store_waste dispose 4. EHS Disposal store_waste->dispose

Caption: Workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.